Technical Documentation Center

2-Methylpyrimidine-5-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methylpyrimidine-5-carboxamide
  • CAS: 5194-33-2

Core Science & Biosynthesis

Foundational

Physicochemical Dynamics and Methodological Profiling of 2-Methylpyrimidine-5-carboxamide in Drug Discovery

Executive Summary 2-Methylpyrimidine-5-carboxamide (CAS: 5194-33-2) is a highly privileged heterocyclic building block utilized extensively in medicinal chemistry and rational drug design[1]. Characterized by a pyrimidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylpyrimidine-5-carboxamide (CAS: 5194-33-2) is a highly privileged heterocyclic building block utilized extensively in medicinal chemistry and rational drug design[1]. Characterized by a pyrimidine core substituted with a 2-methyl group and a 5-carboxamide moiety, this compound serves as a critical starting scaffold for synthesizing kinase inhibitors and nuclear receptor modulators, most notably [2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this molecule, explain the thermodynamic causality behind its behavior in solution, and provide a self-validating protocol for its laboratory evaluation.

Physicochemical Profiling & Structural Implications

Understanding the baseline physicochemical properties of a building block is essential before integrating it into a complex synthetic route. The properties of 2-Methylpyrimidine-5-carboxamide dictate its handling, reactivity, and ultimate influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream drug candidates.

Quantitative Data Summary
PropertyValueMechanistic Implication / Causality
Molecular Formula C₆H₇N₃O-
Molecular Weight 137.14 g/mol Low molecular weight ensures high Ligand Efficiency (LE) during fragment-based drug design[1].
Melting Point ~203-205 °CHigh melting point indicates a rigid, highly stable crystal lattice driven by extensive intermolecular hydrogen bonding[1].
Boiling Point ~292.5 °CHigh thermal stability; suitable for high-temperature coupling reactions without degradation[1].
Partition Coefficient (LogP) ~0.17Moderate hydrophilicity; prevents the introduction of excessive lipophilic burden (clogP) into the final lead compound[3].
Flash Point ~130.7 °CIndicates safe handling parameters under standard laboratory conditions[3].
Solubility Limited in H₂O; Soluble in polar organicsThe robust crystal lattice energy overcomes hydration energy, limiting aqueous solubility despite the low LogP[3].

(Data sourced from [1])

Thermodynamic Causality: Solubility and Partitioning Dynamics

A common paradox encountered by researchers is why a molecule with a highly hydrophilic LogP (~0.17) exhibits limited aqueous solubility. The causality lies in the thermodynamic battle between lattice energy and solvation energy .

The carboxamide group (-CONH₂) acts simultaneously as a strong hydrogen bond donor and acceptor. In the solid state, these molecules form an extensive, tightly packed hydrogen-bond network, which is reflected in the compound's high melting point (203-205 °C)[1]. When introduced to water, the enthalpic gain of forming hydrogen bonds with H₂O molecules is insufficient to overcome the massive enthalpic cost required to break the crystal lattice.

Conversely, in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or polar protic solvents like methanol, the solvent molecules possess a strong enough dipole and hydrogen-bond accepting capability to disrupt the lattice, facilitating rapid dissolution[3].

Structural Role in Rational Drug Design

The specific functionalization of 2-Methylpyrimidine-5-carboxamide is not coincidental; it is evolutionarily selected in drug design for two primary reasons:

  • The 5-Carboxamide Anchor : The carboxamide group is a rigid, planar moiety that participates in bidentate hydrogen bonding. In the development of autoimmune therapeutics, this group anchors the molecule to the peptide backbone of target proteins. Structural data from demonstrates that the pyrimidine-5-carboxamide core provides critical stabilizing interactions within the ligand-binding domain of RORγt[4].

  • The 2-Methyl Metabolic Shield : Unsubstituted pyrimidines are highly susceptible to nucleophilic attack and metabolic oxidation by aldehyde oxidase (AO) at the 2-position. By blocking this "metabolic soft spot" with a methyl group, the compound's half-life is significantly extended. Furthermore, the electron-donating nature of the methyl group subtly increases the electron density of the pyrimidine nitrogens, enhancing their hydrogen-bond accepting potential[2].

Workflow N1 2-Methylpyrimidine-5-carboxamide (Starting Scaffold) N2 Amidation / Coupling (Activation Agents) N1->N2 Synthetic Route N3 Physicochemical Profiling (Solubility & LogP Check) N2->N3 Property Validation N4 Target Binding Assay (e.g., RORγt / Kinases) N3->N4 In Vitro Testing N5 Lead Optimization (Enhanced Lipophilicity) N4->N5 Hit-to-Lead

Caption: Workflow for integrating 2-Methylpyrimidine-5-carboxamide into drug discovery pipelines.

Self-Validating Experimental Protocol: Thermodynamic Solubility & LogP

To accurately profile 2-Methylpyrimidine-5-carboxamide or its derivatives, researchers must avoid kinetic solubility assays (like solvent-shift methods) which often overestimate solubility due to supersaturation. The following Shake-Flask LC-MS/MS protocol is designed as a self-validating system to measure true thermodynamic equilibrium.

Step-by-Step Methodology

Step 1: Matrix Preparation & Spiking

  • Prepare a biphasic system consisting of 1-octanol and 50 mM Phosphate-Buffered Saline (PBS, pH 7.4). Vigorously stir the mixture for 24 hours to ensure mutual pre-saturation of the phases.

  • Add an excess of 2-Methylpyrimidine-5-carboxamide solid (≥5 mg) to 1 mL of the pre-saturated biphasic mixture in a sealed glass vial.

Step 2: Dual-Temperature Equilibration (Self-Validation Check 1)

  • Incubate the vial at 37°C for 24 hours with orbital shaking at 300 rpm.

  • Lower the temperature to 25°C and incubate for an additional 24 hours.

  • Causality of Design: The initial high temperature accelerates the kinetics of dissolution. The subsequent cooling forces any supersaturated drug to precipitate out of solution. If the final measured concentration matches a parallel control sample kept strictly at 25°C for 48 hours, the system validates that true thermodynamic equilibrium has been achieved, rather than a metastable kinetic state.

Step 3: Phase Separation

  • Centrifuge the samples at 10,000 × g for 15 minutes at exactly 25°C. This cleanly separates the octanol and aqueous phases while pelleting any undissolved solid lattice at the bottom.

Step 4: LC-MS/MS Quantification (Self-Validation Check 2)

  • Carefully aliquot the aqueous and octanol phases into separate analytical vials. Dilute with the mobile phase (50% Acetonitrile / 50% Water with 0.1% Formic Acid).

  • Critical Step : Spike all samples with a known concentration of a structural analog (e.g., 2-Aminopyrimidine-5-carboxamide) to serve as the Internal Standard (IS).

  • Causality of Design: The IS acts as an internal self-validation mechanism. It corrects for any matrix-induced ionization suppression in the mass spectrometer (especially from trace octanol in the aqueous phase) and normalizes injection volume variations. This ensures the calculated LogP (the absolute ratio of concentration in octanol vs. water) is mathematically sound and reproducible.

References

  • PubMed (NIH) : Synthesis and Biological Evaluation of New Triazolo- and Imidazolopyridine RORγt Inverse Agonists. Available at:[Link]

  • Protein Data Bank Japan (PDBj) : 5m96 - Synthesis and biological evaluation of new triazolo and imidazolopyridine RORgt inverse agonists. Available at: [Link]

Sources

Exploratory

2-Methylpyrimidine-5-carboxamide crystal structure and X-ray diffraction

An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 2-Methylpyrimidine-5-carboxamide Abstract This technical guide provides a comprehensive overview of the anticipated cryst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 2-Methylpyrimidine-5-carboxamide

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure and the requisite experimental methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 2-Methylpyrimidine-5-carboxamide. This molecule is of significant interest to researchers, scientists, and drug development professionals due to its pyrimidine core, a scaffold prevalent in a multitude of bioactive compounds.[1] While a definitive, publicly archived crystal structure for 2-Methylpyrimidine-5-carboxamide is not available at the time of this writing, this guide synthesizes field-proven insights and established protocols to present a predictive and methodological framework. We will explore the synthesis and crystallization of the title compound, a detailed protocol for SCXRD, and an illustrative analysis using crystallographic data from the closely related compound, pyrimidine-2-carboxamide, as a proxy. This document is intended to serve as an authoritative resource for the structural elucidation of this and similar pyrimidine derivatives.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry and drug development.[1] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are integral to a vast array of biological processes. This has led to the development of a wide range of pharmaceuticals targeting enzymes and receptors that interact with pyrimidine-based ligands. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

2-Methylpyrimidine-5-carboxamide, with its strategic placement of a methyl group and a carboxamide moiety, presents a valuable scaffold for further functionalization in drug discovery programs. The carboxamide group, in particular, can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets. Understanding the three-dimensional structure of this molecule is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state arrangement of atoms and intermolecular interactions.

Synthesis and Crystallization of 2-Methylpyrimidine-5-carboxamide

The successful growth of high-quality single crystals is the critical first step for any SCXRD study. This requires a pure compound and a carefully controlled crystallization process.

Synthesis Protocol

A plausible and efficient route to 2-Methylpyrimidine-5-carboxamide involves the amidation of the corresponding carboxylic acid or ester. The following protocol is a synthesis adapted from established methods for related pyrimidine derivatives.[2]

Step 1: Synthesis of Ethyl 2-Methylpyrimidine-5-carboxylate

A common method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidine with a suitable three-carbon building block.

Step 2: Amidation of Ethyl 2-Methylpyrimidine-5-carboxylate

The ester can then be converted to the desired carboxamide.

Protocol:

  • To a solution of Ethyl 2-Methylpyrimidine-5-carboxylate (1.0 eq) in methanol, add a saturated solution of ammonia in methanol (excess).

  • Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2-Methylpyrimidine-5-carboxamide.

Single Crystal Growth

The growth of diffraction-quality single crystals is often an empirical process. The following are common techniques that can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

For 2-Methylpyrimidine-5-carboxamide, a starting point would be to attempt slow evaporation from a solution in ethanol or a mixture of ethanol and water.

Single-Crystal X-ray Diffraction (SCXRD) Analysis: A Methodological Workflow

The following section details the comprehensive workflow for the structural elucidation of a crystalline compound like 2-Methylpyrimidine-5-carboxamide using SCXRD.

Experimental Workflow Diagram

experimental_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation visualization Visualization & Analysis validation->visualization deposition Database Deposition (e.g., CCDC) visualization->deposition

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and improve data quality. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. This process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

  • Structure Validation: The final refined structure is validated using tools like CheckCIF to ensure its chemical and crystallographic reasonability.

Illustrative Crystal Structure Analysis: Pyrimidine-2-carboxamide

As a definitive crystal structure for 2-Methylpyrimidine-5-carboxamide is not publicly available, we present the crystallographic data for the closely related compound, pyrimidine-2-carboxamide , as a didactic example.[3] This allows for a practical demonstration of the type of data obtained from an SCXRD experiment.

Molecular Structure

Caption: The chemical structure of 2-Methylpyrimidine-5-carboxamide.

Crystallographic Data for Pyrimidine-2-carboxamide

The following table summarizes the crystallographic data for pyrimidine-2-carboxamide.[3] This data provides a benchmark for what would be expected for 2-Methylpyrimidine-5-carboxamide.

ParameterPyrimidine-2-carboxamide[3]
Chemical FormulaC₅H₅N₃O
Formula Weight123.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.9241(7)
b (Å)7.3059(7)
c (Å)9.8223(9)
α (°)90
β (°)103.512(6)
γ (°)90
Volume (ų)552.90(9)
Z4
Temperature (K)291(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected7501
Independent Reflections1365
R(int)0.020
Final R indices [I>2σ(I)]R₁ = 0.038, wR₂ = 0.107

Conclusion

This technical guide has outlined the critical importance of the structural elucidation of 2-Methylpyrimidine-5-carboxamide for advancing drug discovery efforts. While a specific crystal structure is not yet in the public domain, we have provided a robust framework for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The illustrative data from pyrimidine-2-carboxamide serves as a valuable reference for researchers in the field. The methodologies described herein are grounded in established scientific principles and are intended to empower researchers to successfully determine and analyze the crystal structures of novel pyrimidine derivatives, thereby accelerating the development of new and effective therapeutics.

References

  • Elgemeie, G. H., Azzam, R. S., & Ramiz, M. M. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1163–1167. [Link]

  • Zhang, J., et al. (2008). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o105. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: The Home of Small Molecule Crystal Structures. Retrieved from [Link]

  • White Rose Research Online. (2023). Multi‐crystal x‐ray diffraction (MCXRD) bridges the crystallographic characterisation gap in chemistry and materials science. [Link]

  • Talele, T. T. (2014). The “pyrimidine” scaffold: a new “privileged” structure in medicinal chemistry?. Medicinal chemistry research, 23(12), 4939-4940. [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetic Profiling of 2-Methylpyrimidine-5-carboxamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the complete pharmacokinetic (PK) characterization of 2-Methylpyrimidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the complete pharmacokinetic (PK) characterization of 2-Methylpyrimidine-5-carboxamide, a novel small molecule with therapeutic potential. Recognizing the critical role of Absorption, Distribution, Metabolism, and Excretion (ADME) properties in determining the clinical success of a drug candidate, this document outlines a strategic, multi-tiered approach to its evaluation. We move beyond a simple checklist of assays, instead providing the causal logic behind experimental choices, from early in vitro screening to definitive in vivo studies. This guide is designed to empower research and development teams to generate a robust, self-validating data package that de-risks clinical progression and supports informed decision-making throughout the drug development pipeline.[1][2] Methodologies are grounded in established scientific principles and regulatory expectations, with a focus on generating actionable data to guide lead optimization and predict human pharmacokinetic behavior.

Introduction: The Significance of Early PK Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. 2-Methylpyrimidine-5-carboxamide, as a member of the pyrimidine carboxamide class, belongs to a scaffold known to produce potent biological activity.[3][4] However, its therapeutic efficacy is intrinsically linked to its ability to reach the target site of action in sufficient concentration and for an appropriate duration. Therefore, a thorough understanding of its ADME profile is not merely a regulatory requirement but a cornerstone of a successful drug development program.[5][6]

Early and strategic in vitro ADME assessment can identify potential liabilities, guide medicinal chemistry efforts, and provide a mechanistic basis for interpreting in vivo outcomes.[5][7] This guide will delineate a logical progression of studies, commencing with fundamental physicochemical and in vitro ADME assays, and culminating in integrated in vivo pharmacokinetic studies in relevant preclinical species.[2][8]

Foundational Physicochemical and In Vitro ADME Profiling

The initial phase of PK profiling focuses on characterizing the intrinsic properties of 2-Methylpyrimidine-5-carboxamide using a battery of high-throughput in vitro assays. These studies are designed to be resource-efficient and provide early readouts on key ADME parameters that govern oral bioavailability and disposition.[1][7][9]

Physicochemical Characterization

A solid understanding of the physicochemical properties of 2-Methylpyrimidine-5-carboxamide is a prerequisite for all subsequent ADME studies, as it influences solubility, permeability, and formulation development.

Table 1: Key Physicochemical Parameters for 2-Methylpyrimidine-5-carboxamide

ParameterExperimental MethodRationale & Interpretation
Aqueous Solubility Thermodynamic (Shake-flask) & Kinetic (Nephelometry)Determines the maximum concentration in solution, impacting absorption and the feasibility of parenteral formulations. Low solubility can be a major hurdle for oral absorption.[1]
Log D (at pH 7.4) Potentiometric or Shake-flask methodMeasures the lipophilicity of the compound at physiological pH. Log D is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.
pKa UV-spectrophotometry or Potentiometric titrationIdentifies the ionization state of the molecule at different pH values, which is critical for predicting its behavior in the gastrointestinal tract and its potential for cellular uptake.
In Vitro Absorption Potential

To be effective via the oral route, a drug must be absorbed from the gastrointestinal tract into the systemic circulation. The following assays provide an initial assessment of this potential.

Permeability across the intestinal epithelium is a critical factor for oral absorption.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a rapid assessment of passive diffusion.

  • Caco-2 Cell Monolayer Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, providing a more physiologically relevant model that can assess both passive and active transport mechanisms, as well as efflux.[1]

Table 2: Representative In Vitro Permeability Data

AssayParameterResult (Hypothetical)Interpretation
PAMPA Papp (x 10-6 cm/s)8.5High passive permeability suggested.
Caco-2 Papp (A→B) (x 10-6 cm/s)6.2Good apparent permeability.
Caco-2 Efflux Ratio (Papp B→A / Papp A→B)3.1Suggests the compound may be a substrate for efflux transporters (e.g., P-gp, BCRP).[1]
In Vitro Distribution Characteristics

Once absorbed, a drug's distribution within the body influences its efficacy and potential for toxicity.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, determines the fraction of unbound drug that is available to exert its pharmacological effect and be cleared.[1]

  • Experimental Protocol: Rapid Equilibrium Dialysis (RED)

    • Prepare a stock solution of 2-Methylpyrimidine-5-carboxamide.

    • Add the compound to plasma from the relevant species (human, rat, mouse) in the sample chamber of a RED device.

    • Add buffer to the buffer chamber.

    • Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

    • Quantify the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the fraction unbound (fu).

This parameter indicates whether the drug preferentially distributes into red blood cells, which can affect the interpretation of pharmacokinetic data based solely on plasma concentrations.[9]

In Vitro Metabolism and Stability

The metabolic fate of 2-Methylpyrimidine-5-carboxamide will determine its half-life and potential for drug-drug interactions.

These assays evaluate the intrinsic clearance of the compound by drug-metabolizing enzymes.

  • Liver Microsomal Stability: Utilizes subcellular fractions containing primarily Cytochrome P450 (CYP) enzymes.[1]

  • Hepatocyte Stability: Employs intact liver cells, providing a more comprehensive assessment that includes both Phase I and Phase II metabolic pathways, as well as transporter effects.[1]

Table 3: Representative In Vitro Metabolic Stability Data

Test SystemParameterResult (Hypothetical)Interpretation
Human Liver Microsomes Half-life (t1/2, min)45Moderate metabolic stability.
Rat Liver Microsomes Half-life (t1/2, min)25Higher clearance predicted in rats compared to humans.
Cryopreserved Human Hepatocytes Intrinsic Clearance (CLint, µL/min/106 cells)15Low to moderate clearance, supporting the microsomal data.

This assay is crucial for assessing the potential of 2-Methylpyrimidine-5-carboxamide to cause drug-drug interactions by inhibiting the metabolism of co-administered drugs.[1] The evaluation should cover major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

This study identifies the specific CYP enzymes responsible for the metabolism of the compound, which is important for predicting clinical drug interactions.[1]

Integrated In Vitro ADME Workflow

The logical flow of these initial studies is critical for efficient decision-making.

ADME_Workflow cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME Screening Solubility Aqueous Solubility Permeability Permeability (PAMPA, Caco-2) Solubility->Permeability LogD LogD (pH 7.4) LogD->Permeability PPB Plasma Protein Binding LogD->PPB pKa pKa MetStab Metabolic Stability (Microsomes, Hepatocytes) PPB->MetStab CYP_Inhib CYP Inhibition MetStab->CYP_Inhib

Caption: Initial in vitro ADME screening workflow.

In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, the next crucial step is to evaluate the pharmacokinetic profile of 2-Methylpyrimidine-5-carboxamide in a living system.[2] Rodent models, typically rats or mice, are commonly used for initial in vivo PK studies.[8]

Study Design and Execution

A well-designed in vivo PK study is essential for generating reliable data.[10]

  • Animal Model: Sprague-Dawley rats are a common choice for initial PK studies.

  • Dosing: The compound should be administered via both intravenous (IV) and oral (PO) routes in separate groups of animals to determine absolute bioavailability.

    • IV dose: Typically a low dose (e.g., 1-2 mg/kg) administered as a bolus or short infusion.

    • PO dose: A higher dose (e.g., 5-10 mg/kg) administered by oral gavage.

  • Sample Collection: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose). Plasma is harvested by centrifugation and stored at -80°C until analysis.

InVivo_PK_Workflow cluster_study_design Study Design cluster_execution In-Life Phase cluster_analysis Analysis & Reporting Animal_Model Select Animal Model (e.g., Rat) Dose_Prep Prepare Dosing Formulations (IV & PO) Animal_Model->Dose_Prep Animal_Groups Assign Animals to IV and PO Groups Dose_Prep->Animal_Groups Dosing Administer Compound (IV & PO) Animal_Groups->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Process Blood to Plasma Sampling->Processing Storage Store Plasma at -80°C Processing->Storage Bioanalysis LC-MS/MS Bioanalysis Storage->Bioanalysis PK_Calc Calculate PK Parameters Bioanalysis->PK_Calc Report Generate Study Report PK_Calc->Report

Caption: Workflow for a typical in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological matrices due to its high sensitivity and selectivity.[11][12]

  • Experimental Protocol: Plasma Sample Analysis

    • Sample Preparation: Thaw plasma samples. Perform protein precipitation by adding acetonitrile containing an appropriate internal standard. Vortex and centrifuge to pellet the precipitated proteins.

    • LC Separation: Transfer the supernatant to an autosampler vial. Inject an aliquot onto a suitable reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation.

    • MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize parent-to-product ion transitions for both 2-Methylpyrimidine-5-carboxamide and the internal standard.

    • Quantification: Construct a calibration curve using standards of known concentrations in blank plasma. Quantify the concentration of the analyte in the study samples by interpolating from the calibration curve.

The stability of the analyte in the biological matrix during sample handling and storage must be thoroughly evaluated.[13]

Pharmacokinetic Data Analysis

The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.

Table 4: Key Pharmacokinetic Parameters for 2-Methylpyrimidine-5-carboxamide (Hypothetical Rat Data)

ParameterIV (1 mg/kg)PO (10 mg/kg)Definition
Cmax (ng/mL) 7501200Maximum observed plasma concentration.
Tmax (h) 0.081.0Time to reach Cmax.
AUC0-last (ng·h/mL) 15009000Area under the concentration-time curve from time zero to the last measurable concentration.
AUC0-inf (ng·h/mL) 15509250Area under the concentration-time curve extrapolated to infinity.
t1/2 (h) 3.53.8Terminal elimination half-life.
CL (mL/min/kg) 10.8-Clearance.
Vdss (L/kg) 3.2-Volume of distribution at steady state.
F (%) -60Absolute oral bioavailability.

Advanced Characterization: Metabolism and Excretion

For a lead candidate, a more in-depth understanding of its metabolic pathways and routes of elimination is necessary.

Metabolite Identification (In Vitro and In Vivo)

Identifying the major metabolites of 2-Methylpyrimidine-5-carboxamide is crucial for understanding its clearance mechanisms and assessing the safety of its biotransformation products.[6] This is typically performed by incubating the compound with hepatocytes or by analyzing plasma and urine samples from in vivo studies using high-resolution mass spectrometry. Potential metabolic pathways for a pyrimidine scaffold could include oxidation of the methyl group or hydroxylation of the pyrimidine ring.

Excretion Studies

Excretion studies, often conducted in metabolism cages, quantify the amount of drug and metabolites eliminated in urine and feces, providing a complete picture of the drug's disposition.[14]

Conclusion and Strategic Outlook

This guide has outlined a systematic and scientifically-driven approach to the pharmacokinetic profiling of 2-Methylpyrimidine-5-carboxamide. By integrating in vitro and in vivo data, researchers can build a comprehensive understanding of the compound's ADME properties.[7] This knowledge is paramount for guiding further development, including dose selection for efficacy and toxicology studies, and for predicting the human pharmacokinetic profile.[8] The iterative process of PK/PD modeling, informed by these foundational studies, will ultimately enhance the probability of translating a promising molecule into a successful therapeutic agent.[10]

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). IONPath.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.
  • Small and Large Molecule LC-MS. (n.d.). IQVIA Laboratories.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2018). Analyst. RSC Publishing.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011). PubMed.
  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.
  • Small Molecule LC-MS/MS. (n.d.). Resolian.
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. (2021). LCGC International - Chromatography Online.
  • In Vitro ADME. (n.d.). WuXi AppTec Lab Testing Division.
  • In Vitro ADME. (n.d.). BioDuro.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). PMC.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
  • In Vivo PK and TK. (n.d.). BioDuro.
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). PMC.
  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (n.d.). UJ Content - University of Johannesburg.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methylpyrimidine-5-carboxamide

Foreword: The Critical Role of Thermodynamic Stability in Drug Development In the journey of a molecule from a promising lead to a life-saving therapeutic, understanding its inherent stability is paramount. Thermodynamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Thermodynamic Stability in Drug Development

In the journey of a molecule from a promising lead to a life-saving therapeutic, understanding its inherent stability is paramount. Thermodynamic stability, a measure of a system's energy state, directly influences a drug substance's shelf-life, formulation compatibility, and ultimately, its safety and efficacy. For drug development professionals, a comprehensive grasp of a candidate's stability profile is not merely a regulatory hurdle but a fundamental aspect of quality by design. This guide provides an in-depth exploration of the thermodynamic stability of 2-Methylpyrimidine-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its stability, present robust experimental protocols for its characterization, and offer insights into its potential degradation pathways.

Theoretical Framework: Understanding the Intrinsic Stability of 2-Methylpyrimidine-5-carboxamide

2-Methylpyrimidine-5-carboxamide possesses a unique combination of a substituted pyrimidine ring and a carboxamide functional group. The thermodynamic stability of this molecule is a function of its crystal lattice energy, intramolecular bonding, and susceptibility to chemical degradation.

The pyrimidine ring, an aromatic heterocycle, generally confers a degree of stability due to electron delocalization. The presence of a methyl group at the 2-position can electronically influence the ring, potentially impacting its reactivity. The carboxamide group at the 5-position is a key site for potential degradation.

Potential Degradation Pathways

The primary degradation pathways for molecules containing a carboxamide group are hydrolysis and oxidation.

  • Hydrolysis: The amide bond in the carboxamide group is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid (2-Methylpyrimidine-5-carboxylic acid) and ammonia.[1] The rate of hydrolysis is often pH-dependent.

  • Oxidation: While the pyrimidine ring is relatively stable, the molecule as a whole can be susceptible to oxidative degradation, especially under conditions of light exposure or in the presence of oxidizing agents.[1][2]

  • Thermal Decomposition: At elevated temperatures, the molecule will undergo thermal decomposition. The onset temperature and the pattern of mass loss are characteristic of the compound's thermal stability.[3][4]

Experimental Characterization of Thermodynamic Stability

A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermodynamic stability of 2-Methylpyrimidine-5-carboxamide.

Core Physicochemical Properties

A foundational understanding of the molecule's basic physical properties is the first step.

PropertyValueSource(s)
Molecular Formula C₆H₇N₅O[5]
Molecular Weight 138.13 g/mol [5]
Melting Point Approximately 203-205 °C[5]
Boiling Point Approximately 292.5 °C[5]
Appearance Typically a solid[5]
Solubility Limited solubility in water[5][6]
Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for probing the thermal behavior of a drug substance.[3][4][7][8][][10]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][10] It provides information on melting point, enthalpy of fusion, and solid-state transitions.[7]

Experimental Protocol: Differential Scanning Calorimetry (DSC) of 2-Methylpyrimidine-5-carboxamide

Objective: To determine the melting point and enthalpy of fusion of 2-Methylpyrimidine-5-carboxamide.

Materials:

  • 2-Methylpyrimidine-5-carboxamide sample (2-5 mg)

  • Aluminum DSC pans and lids

  • DSC instrument (e.g., TA Instruments Q2000 or equivalent)

  • Inert gas supply (Nitrogen, 99.99% purity)

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Methylpyrimidine-5-carboxamide into an aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm (melting point) and the integrated area of the peak (enthalpy of fusion).

TGA measures the change in mass of a sample as a function of temperature.[3][4] It is used to determine the thermal stability and decomposition profile of a compound.[11][12]

Experimental Protocol: Thermogravimetric Analysis (TGA) of 2-Methylpyrimidine-5-carboxamide

Objective: To determine the thermal decomposition profile of 2-Methylpyrimidine-5-carboxamide.

Materials:

  • 2-Methylpyrimidine-5-carboxamide sample (5-10 mg)

  • TGA instrument (e.g., TA Instruments Q500 or equivalent)

  • Inert gas supply (Nitrogen, 99.99% purity)

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Methylpyrimidine-5-carboxamide into a tared TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with nitrogen at a flow rate of 60 mL/min.

  • Thermal Program:

    • Equilibrate the furnace at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products and pathways of a drug substance.[13] These studies involve subjecting the compound to harsh conditions such as heat, humidity, light, and a range of pH values.[]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis API 2-Methylpyrimidine- 5-carboxamide Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) API->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photolytic Photolytic Stress (ICH Q1B) API->Photolytic HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Samples at Time Points Base->HPLC Analyze Samples at Time Points Oxidation->HPLC Analyze Samples at Time Points Thermal->HPLC Analyze Samples at Time Points Photolytic->HPLC Analyze Samples at Time Points Characterization Characterization of Degradants (MS, NMR) HPLC->Characterization

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation of 2-Methylpyrimidine-5-carboxamide

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • 2-Methylpyrimidine-5-carboxamide

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC-grade solvents (acetonitrile, water, etc.)

  • Stability-indicating HPLC method

  • Mass spectrometer (MS) and NMR for structural elucidation

Methodology:

  • Solution Preparation: Prepare solutions of 2-Methylpyrimidine-5-carboxamide in the different stress media (acid, base, peroxide, and a neutral solvent for thermal and photolytic studies).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the acidic and basic solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Oxidation: Store the peroxide solution at room temperature, protected from light.

    • Thermal Stress: Store the neutral solution at an elevated temperature (e.g., 80°C).

    • Photolytic Stress: Expose the neutral solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method.[14]

  • Degradant Identification: For significant degradation peaks observed in the chromatograms, collect fractions and perform structural elucidation using techniques like LC-MS and NMR.[13]

Visualization of Potential Degradation

The following diagram illustrates the potential hydrolytic degradation of 2-Methylpyrimidine-5-carboxamide.

Caption: Potential Hydrolytic Degradation Pathway.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the thermodynamic stability of 2-Methylpyrimidine-5-carboxamide. The experimental protocols outlined herein, from thermal analysis to forced degradation studies, offer a robust approach to characterizing its stability profile. A thorough understanding of the degradation pathways and the influence of environmental factors is crucial for the development of a stable and effective drug product. Future work should focus on the detailed structural elucidation of any identified degradation products and the development of a validated stability-indicating analytical method for routine quality control.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv
  • Analytical Techniques In Stability Testing - Separ
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (URL: )
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (URL: )
  • Thermal analysis of some novel pyrimidine deriv
  • (PDF) Thermal analysis of some novel pyrimidine derivatives - ResearchGate. (URL: [Link])

  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (URL: [Link])

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (URL: [Link])

  • Thermal analysis of some novel pyrimidine derivatives Summary - Semantic Scholar. (URL: [Link])

  • Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. (URL: [Link])

  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (URL: [Link])

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (URL: [Link])

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. (URL: [Link])

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. (URL: [Link])

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC - NIH. (URL: [Link])

  • Differential Scanning Calorimetry - Coriolis Pharma. (URL: [Link])

  • Drug degradation pathways - Pharmaceutical - Pharmacy 180. (URL: [Link])

  • ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API - Altasciences. (URL: [Link])

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (URL: [Link])

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (URL: [Link])

  • Oxidative degradation of acylsemicarbazide and its polymers - Oxford Academic. (URL: [Link])

  • Reactions of the carboxamide group - ResearchGate. (URL: [Link])

  • Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC. (URL: [Link])

  • Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine‐5‐Carboxamides | Request PDF - ResearchGate. (URL: [Link])

  • Carboxylic acid - Wikipedia. (URL: [Link])

  • Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides - PubMed. (URL: [Link])

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC. (URL: [Link])

  • Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4 - MDPI. (URL: [Link])

  • Potentiometric Studies and Thermodynamic Parameters of Some Pyrimidine Compounds and their Complexes - Scitech Journals. (URL: [Link])

  • Synthesis, Characterization and Antidiabetic Evaluation of 6-acetyl-5-Aryl-7- methyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-thione derivatives - Journal of Xi'an Shiyou University, Natural Science Edition. (URL: [Link])

  • Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening - ResearchGate. (URL: [Link])

  • THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation, Handling, and In Vitro Application of 2-Methylpyrimidine-5-carboxamide Stock Solutions

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Guide. Introduction & Scientific Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Guide.

Introduction & Scientific Rationale

As a Senior Application Scientist, I frequently oversee the transition of raw chemical building blocks into assay-ready formats. 2-Methylpyrimidine-5-carboxamide (CAS: 5194-33-2) is a highly versatile heterocyclic compound utilized extensively in modern drug discovery. It serves as a critical structural motif in the synthesis of potent Retinoic acid-receptor-related orphan receptor gamma t (RORγt) inverse agonists for autoimmune diseases[1], covalent inhibitors for castration-resistant prostate cancer (CRPC)[2], and G-protein coupled receptor 119 (GPR119) agonists for metabolic disorders[3].

Because the integrity of in vitro pharmacological data begins at the analytical balance, standardizing the preparation of your master stock solutions is paramount. This protocol provides a self-validating, step-by-step methodology to ensure maximum solubility, stability, and reproducibility.

Physicochemical Profile

Understanding the physical properties of the compound dictates our solvent selection. While the compound exhibits moderate hydrophilicity, its crystalline lattice energy and the hydrogen-bonding potential of the carboxamide group result in limited aqueous solubility[4].

PropertyValue
Product Name 2-Methylpyrimidine-5-carboxamide
CAS Number 5194-33-2
Molecular Formula C₆H₇N₃O
Molecular Weight 137.14 g/mol
Appearance White to off-white solid powder
Solubility Limited in water; Highly soluble in DMSO and Ethanol
Partition Coefficient (LogP) ~0.17
Melting Point 203 - 205 °C

Reagents, Equipment, and Causality of Solvent Choice

  • 2-Methylpyrimidine-5-carboxamide Powder : Ensure high purity (>98% via HPLC/NMR).

  • Anhydrous Dimethyl Sulfoxide (DMSO) : Must be strictly anhydrous (Water content <0.005%).

  • Analytical Balance : Precision of 0.01 mg.

  • Amber Microcentrifuge Tubes : Sterile, DNase/RNase-free.

The Causality of Solvent Selection: Why use 100% anhydrous DMSO? Standard laboratory DMSO is highly hygroscopic. Absorbed atmospheric moisture can lead to the slow hydrolysis of the carboxamide group over time or cause micro-precipitation of the pyrimidine derivative during freeze-thaw cycles. Using anhydrous DMSO ensures that the effective molarity of your stock remains perfectly stable over long-term cryogenic storage.

Step-by-Step Preparation Protocol

This methodology establishes a self-validating system: if the final solution is not optically pristine, the protocol has been compromised by moisture or incomplete homogenization.

Step 1: Thermal Equilibration
  • Remove the lyophilized compound vial from cold storage (-20°C).

  • Critical Step: Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30–45 minutes.

    • Causality: Opening a cold vial immediately introduces atmospheric condensation. Water ingress artificially inflates the mass during weighing and initiates compound degradation.

Step 2: Precision Weighing & Calculation
  • Weigh the desired mass of 2-Methylpyrimidine-5-carboxamide on an analytical balance.

  • Calculate the required volume of anhydrous DMSO using the formula: Volume (mL) = Mass (mg) / (Concentration (mM) × 0.13714)

Quick-Reference Dilution Table (Based on 5.0 mg of Compound):

Target Master Stock ConcentrationVolume of Anhydrous DMSO to Add
1 mM 3.646 mL
5 mM 729.2 µL
10 mM 364.6 µL
50 mM 72.9 µL
Step 3: Dissolution & Homogenization
  • Add the calculated volume of anhydrous DMSO directly to the vial.

  • Vortex vigorously for 60 seconds.

  • If the solution is not entirely clear, sonicate in a room-temperature water bath for 2 to 5 minutes.

    • Quality Control (QC): Hold the vial against a light source. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution.

Step 4: Aliquoting and Cryogenic Storage
  • Divide the master stock into 50 µL or 100 µL single-use aliquots in amber microcentrifuge tubes.

  • Store immediately at -20°C (for use within 3 months) or -80°C (for up to 12 months).

    • Causality: Aliquoting strictly eliminates freeze-thaw cycles. Repeated thermal cycling introduces structural stress to the pyrimidine ring and causes localized concentration gradients, drastically reducing the reliability of downstream IC₅₀ calculations.

Workflow A Solid Compound Equilibration (RT) B Precision Weighing (Analytical Balance) A->B Prevent moisture C Dissolution in Anhydrous DMSO B->C Add solvent D Homogenization (Vortex & Sonicate) C->D Ensure clarity E Single-use Aliquots (Amber Vials) D->E Prevent freeze-thaw F Cryogenic Storage (-20°C to -80°C) E->F Long-term stability

Standardized experimental workflow for the preparation and storage of compound stock solutions.

Downstream Application: In Vitro Assays & Mechanistic Pathways

When utilizing 2-Methylpyrimidine-5-carboxamide derivatives in cell-based assays (e.g., evaluating Th17 pathway suppression), the transition from an organic master stock to an aqueous working solution is a critical failure point.

Working Solution Preparation
  • Thaw a single aliquot at room temperature and vortex immediately.

  • Perform serial dilutions in the designated assay buffer (e.g., PBS or complete cell culture media) immediately prior to cellular treatment.

  • Cytotoxicity Constraint: Ensure the final DMSO concentration in the cell culture well remains ≤ 0.5% - 1.0% (v/v) . Higher concentrations of DMSO will induce solvent-mediated cytotoxicity, confounding your phenotypic data.

Mechanistic Context: RORγt Inhibition

When 2-Methylpyrimidine-5-carboxamide is functionalized into advanced RORγt inverse agonists (such as Cpd 1), the resulting molecules bind with high affinity to the ligand-binding domain (LBD) of the RORγt receptor. This binding displaces co-activator peptides and down-regulates permissive histone H3 acetylation at the IL17A and IL23R promoter regions, effectively suppressing the pro-inflammatory Th17 pathway[1].

Pathway N1 2-Methylpyrimidine- 5-carboxamide Derivatives N2 RORγt Receptor (Ligand Binding Domain) N1->N2 High-affinity binding N3 Co-activator Displacement (Conformational Change) N2->N3 Inverse Agonism N4 Transcriptional Repression (IL17A & IL23R promoters) N3->N4 Epigenetic modulation N5 Suppression of Th17 Autoimmune Response N4->N5 Phenotypic outcome

Mechanism of RORγt inverse agonists derived from 2-Methylpyrimidine-5-carboxamide in Th17 cells.

Troubleshooting

  • Issue: Compound precipitates upon dilution into the aqueous assay buffer.

  • Causality: The hydrophobic nature of the pyrimidine ring can cause rapid aggregation when the solvent polarity abruptly changes from 100% DMSO to an aqueous environment.

  • Solution: Utilize a "step-down" dilution method. Dilute the master stock into an intermediate solution of 10% DMSO/90% Buffer, vortex thoroughly, and then perform the final dilution into the cell culture media.

References

  • Buy 2-Methylpyrimidine-5-carboxamide (EVT-12055844) | 5194-33-2 . EvitaChem. 4

  • Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo . PLOS One. 1

  • Discovery of the First-in-Class RORγ Covalent Inhibitors for Treatment of Castration-Resistant Prostate Cancer . ACS Publications. 2

  • Optimisation of aqueous solubility in a series of G protein coupled receptor 119 (GPR119) agonists . ResearchGate. 3

Sources

Application

Application Notes and Protocols for 2-Methylpyrimidine-5-carboxamide in Small Molecule Drug Discovery

Introduction: The Pyrimidine-5-Carboxamide Scaffold as a Privileged Motif in Drug Discovery The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of numerous biologically active molecules, includ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine-5-Carboxamide Scaffold as a Privileged Motif in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] In the realm of medicinal chemistry, the pyrimidine-5-carboxamide moiety has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to its successful incorporation into a wide range of therapeutic agents. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

This guide focuses on the application of 2-Methylpyrimidine-5-carboxamide and its derivatives in small molecule drug discovery. While 2-Methylpyrimidine-5-carboxamide itself serves as a valuable chemical building block, its derivatives have shown significant promise as modulators of various enzymes and receptors.[1] We will delve into the rationale behind its use, provide detailed protocols for its evaluation, and present a framework for its application in a drug discovery campaign.

Chemical Properties and Synthesis

2-Methylpyrimidine-5-carboxamide is a heterocyclic compound with the chemical formula C₆H₇N₃O.[1] Its structure features a pyrimidine ring substituted with a methyl group at the 2-position and a carboxamide group at the 5-position.[1]

Table 1: Physicochemical Properties of 2-Methylpyrimidine-5-carboxamide

PropertyValueReference
Molecular FormulaC₆H₇N₃O[1]
Molecular Weight137.14 g/mol [1]
CAS Number5194-33-2[1]
AppearanceOff-white to white crystalline powder
SolubilitySoluble in DMSO and methanol

The synthesis of 2-Methylpyrimidine-5-carboxamide and its derivatives can be achieved through various synthetic routes. Common methods include the cyclization of appropriate precursors and the amidation of a 2-methylpyrimidine-5-carboxylic acid with a suitable amine.[1] The choice of synthetic route often depends on the desired substituents and the overall complexity of the target molecule.

Mechanism of Action and Biological Targets: A Focus on Kinase Inhibition

While 2-Methylpyrimidine-5-carboxamide is a versatile starting material, its derivatives have been extensively explored as inhibitors of various protein kinases. The pyrimidine core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. The substituents at the 2 and 5-positions can then be modified to achieve selectivity and potency for a specific kinase.

For instance, derivatives of the closely related 2,4-diaminopyrimidine-5-carboxamide scaffold have been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[3][4] In these inhibitors, the 2,4-diaminopyrimidine core interacts with the kinase hinge, while the 5-carboxamide group can form additional hydrogen bonds to enhance potency.[3]

Another important class of targets for pyrimidine-5-carboxamide derivatives are the Salt-Inducible Kinases (SIKs), which are involved in inflammatory processes.[5] Novel pyrimidine-5-carboxamide derivatives have been designed as SIKs inhibitors with potential applications in treating inflammatory bowel disease.[5]

The general mechanism of action for many pyrimidine-5-carboxamide-based kinase inhibitors involves competitive binding to the ATP pocket, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.

Below is a generalized workflow for assessing the potential of a novel 2-methylpyrimidine-5-carboxamide derivative as a kinase inhibitor.

G cluster_0 Initial Screening & Hit Identification cluster_1 Lead Optimization & Characterization cluster_2 In Vivo Validation A Compound Synthesis (2-Methylpyrimidine-5-carboxamide derivative) B Primary Biochemical Assay (e.g., Kinase Glo®) A->B Test compound C IC50 Determination B->C Active compounds D Selectivity Profiling (Kinase panel screen) C->D Potent hits E Cell-Based Assays (Target engagement & functional assays) D->E Selective compounds F In Vitro ADME/Tox E->F Cell-active compounds G Pharmacokinetic Studies F->G Promising leads H Efficacy Studies (Disease models) G->H Compounds with good PK

Caption: A general workflow for the discovery and development of 2-methylpyrimidine-5-carboxamide-based kinase inhibitors.

Experimental Protocols

The following protocols are provided as a guide for the initial characterization of a novel 2-methylpyrimidine-5-carboxamide derivative as a potential kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a common method for measuring the ability of a compound to inhibit the activity of a purified kinase. The assay measures the amount of ATP remaining in solution following the kinase reaction. A decrease in kinase activity results in a higher ATP concentration and a stronger luminescent signal.

Materials:

  • Purified recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 2-Methylpyrimidine-5-carboxamide derivative (test compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Reaction Setup:

    • In each well of the assay plate, add 5 µL of the kinase reaction buffer.

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 2 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized for the specific kinase.

  • ATP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol allows for the quantitative measurement of compound binding to a specific kinase target within living cells.

Materials:

  • Cells expressing the kinase of interest fused to a NanoLuc® luciferase

  • NanoBRET™ tracer specific for the kinase of interest

  • Opti-MEM® I Reduced Serum Medium

  • 2-Methylpyrimidine-5-carboxamide derivative (test compound) dissolved in DMSO

  • White, opaque 96-well plates

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring luminescence at two different wavelengths (e.g., 460 nm and >610 nm)

Procedure:

  • Cell Plating: Seed the engineered cells in a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in Opti-MEM®.

    • Add the diluted compound to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells. The final concentration of the tracer should be optimized for the specific target.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to each well.

  • Data Acquisition: Read the luminescence at 460 nm (donor emission) and >610 nm (acceptor emission) using a plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Data Presentation

The following table provides a hypothetical example of data that could be generated for a novel 2-methylpyrimidine-5-carboxamide derivative ("Compound X").

Table 2: Biological Activity of Compound X

AssayTarget KinaseIC₅₀ (nM)
In Vitro Kinase AssayKinase A50
Cellular Target EngagementKinase A200
Cell Proliferation AssayCancer Cell Line 1500
Cell Proliferation AssayCancer Cell Line 2>10,000

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway that could be targeted by a 2-methylpyrimidine-5-carboxamide-based kinase inhibitor.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Kinase A (Target of Compound X) B->C Activates D Downstream Kinase C->D Phosphorylates E Transcription Factor D->E Phosphorylates F Gene Expression E->F Regulates G Cell Proliferation F->G Drives X Compound X (2-Methylpyrimidine-5-carboxamide derivative) X->C Inhibits

Caption: A simplified representation of a kinase signaling pathway and the inhibitory action of a 2-methylpyrimidine-5-carboxamide derivative.

Conclusion

The 2-methylpyrimidine-5-carboxamide scaffold represents a valuable starting point for the design and synthesis of novel small molecule inhibitors, particularly for protein kinases. Its chemical tractability and the ability of its derivatives to form key interactions within the ATP-binding pocket make it an attractive platform for drug discovery. The protocols and workflows outlined in this guide provide a comprehensive framework for the initial evaluation and characterization of new compounds based on this promising scaffold. Through a systematic approach of biochemical screening, cellular characterization, and lead optimization, 2-methylpyrimidine-5-carboxamide derivatives hold the potential to be developed into next-generation therapeutics for a variety of diseases.

References

  • Taylor & Francis Online. (2023, March 14). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Retrieved from [Link]

  • Taylor & Francis Online. (2023, March 22). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Retrieved from [Link]

  • MDPI. (2012, May 8). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2018, July 13). Recent synthetic methodologies for pyrimidine and its derivatives. Retrieved from [Link]

  • PubMed. (2002, February 15). Accumulation of plasma N-methyl-2-pyridone-5-carboxamide in patients with chronic renal failure. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Retrieved from [Link]

  • PMC. (2016, November 15). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Retrieved from [Link]

  • PMC. (n.d.). the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Retrieved from [Link]

  • Assay Genie. (n.d.). Protocols. Retrieved from [Link]

  • PubMed. (2023, August 5). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. Retrieved from [Link]

  • PubMed. (2003, May 15). N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Retrieved from [Link]

  • Michigan State University. (n.d.). Protocols - Biochemistry and Molecular Biology. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Retrieved from [Link]

  • Oxford Academic. (n.d.). Disposition of the hypolipidaemic agent, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid, in Sprague-Dawley rats. Retrieved from [Link]

Sources

Method

Catalytic Cross-Coupling Methods for 2-Methylpyrimidine-5-carboxamide: A Detailed Guide for Researchers

The 2-methylpyrimidine-5-carboxamide scaffold is a privileged motif in modern drug discovery, forming the core of numerous therapeutic agents due to its ability to engage in key biological interactions. The strategic fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2-methylpyrimidine-5-carboxamide scaffold is a privileged motif in modern drug discovery, forming the core of numerous therapeutic agents due to its ability to engage in key biological interactions. The strategic functionalization of this heterocyclic system through catalytic cross-coupling reactions offers a powerful avenue for the rapid generation of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead candidates. This guide provides an in-depth exploration of established and emergent catalytic cross-coupling methodologies applicable to the 2-methylpyrimidine-5-carboxamide core, with a focus on practical application, mechanistic rationale, and detailed experimental protocols.

The Strategic Importance of the 2-Methylpyrimidine-5-carboxamide Core

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA. In medicinal chemistry, its derivatives are prized for their diverse biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[1] The 2-methylpyrimidine-5-carboxamide framework, in particular, has been identified as a key pharmacophore in the development of inhibitors for various protein kinases and other enzyme targets.[2] The carboxamide group at the 5-position provides a crucial vector for hydrogen bonding and the introduction of various substituents to modulate potency and pharmacokinetic properties, while the methyl group at the 2-position can influence binding affinity and metabolic stability.

The ability to selectively introduce new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the pyrimidine ring is paramount for exploring the chemical space around this scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have emerged as indispensable tools for this purpose.[3][4][5]

Synthesis of the Key Precursor: 4-Chloro-2-methylpyrimidine-5-carboxamide

A critical prerequisite for employing cross-coupling strategies is the availability of a suitably functionalized starting material. For the derivatization of the 4-position of the 2-methylpyrimidine-5-carboxamide core, the corresponding 4-chloro derivative is an ideal and versatile precursor. A plausible and efficient synthetic route to this key intermediate is outlined below. This multi-step synthesis begins with the construction of the pyrimidine ring, followed by chlorination and amidation.

Workflow for the Synthesis of 4-Chloro-2-methylpyrimidine-5-carboxamide

A Diethyl Malonate + Acetamidine B 4-Hydroxy-2-methylpyrimidine-5-carboxylic Acid A->B Cyclocondensation C 4-Chloro-2-methylpyrimidine-5-carbonyl chloride B->C Chlorination/Acid Chloride Formation (e.g., SOCl2 or (COCl)2) D 4-Chloro-2-methylpyrimidine-5-carboxamide C->D Amidation (e.g., NH4OH or NH3 gas) Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(R)L2 Transmetalation (from R-B(OH)2) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagents and Materials:

  • 4-Chloro-2-methylpyrimidine-5-carboxamide

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-chloro-2-methylpyrimidine-5-carboxamide, arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd(OAc)₂ and XPhos in a small amount of the dioxane/water mixture and stir for 10 minutes to pre-form the catalyst.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O100685
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/H₂O90892
3-Trifluoromethylphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001278

Note: The data in this table is representative and based on similar systems. Actual yields may vary and optimization is recommended.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines. [6][7]This reaction is particularly valuable for accessing a wide range of N-substituted derivatives of the 2-methylpyrimidine-5-carboxamide core.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium(II)-amido complex, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the palladium(0) catalyst. [7][8]The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting. [9]

Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition [Ar-Pd(II)(NHR'R'')L2]Cl [Ar-Pd(II)(NHR'R'')L2]Cl Ar-Pd(II)(Cl)L2->[Ar-Pd(II)(NHR'R'')L2]Cl Amine Coordination Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]Cl->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Reagents and Materials:

  • 4-Chloro-2-methylpyrimidine-5-carboxamide

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • BrettPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add 4-chloro-2-methylpyrimidine-5-carboxamide, Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / BrettPhosNaOtBuToluene1001288
AnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane1101875
n-ButylaminePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH901082

Note: The data in this table is representative and based on similar systems. Actual yields may vary and optimization is recommended.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyrimidines. [5][10]These derivatives are valuable intermediates for further transformations or as final products with unique biological activities.

The traditional Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki coupling. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. [5]Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the homocoupling of alkynes (Glaser coupling).

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Product H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Deprotonation (Base)

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Reagents and Materials:

  • 4-Chloro-2-methylpyrimidine-5-carboxamide

  • Terminal alkyne (1.5 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 4-chloro-2-methylpyrimidine-5-carboxamide, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF and triethylamine.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-80 °C for 4-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Terminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF70680
1-HexynePd(PPh₃)₄ / CuIDIPATHF65875
TrimethylsilylacetylenePd(OAc)₂ / XPhos (Cu-free)Cs₂CO₃Dioxane901265

Note: The data in this table is representative and based on similar systems. Actual yields may vary and optimization is recommended.

Conclusion

The catalytic cross-coupling reactions presented herein offer a versatile and powerful toolkit for the functionalization of the 2-methylpyrimidine-5-carboxamide scaffold. By leveraging the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate a wide array of analogs with diverse substituents at the 4-position. The provided model protocols, based on established methodologies for similar electron-deficient heterocyclic systems, serve as a robust starting point for the synthesis of novel compounds for drug discovery and development. As with any catalytic system, optimization of reaction parameters for each specific substrate is crucial to achieving optimal results.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2021). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry.
  • NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
  • ChemicalCell. (n.d.). 4-Hydroxy-2-Methylpyrimidine-5-Carboxylic Acid. Retrieved from [Link]

  • BenchChem. (2025).
  • Google Patents. (n.d.). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. Retrieved from [Link]

  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
  • ACS Publications. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters.
  • NIH. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • NIH. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Beilstein Journal of Organic Chemistry. (2018).
  • Asian Journal of Chemistry. (2018). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
  • YouTube. (2025).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide.
  • PubMed. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD)
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine.
  • Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • Google Patents. (n.d.). Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • PubMed. (n.d.).
  • Semantic Scholar. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and....
  • NIH. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC.
  • Google Patents. (n.d.). Novel pyrimidine-5-carboxamide derivatives.

Sources

Application

Application Note: A Validated Protocol for In Vitro Cell Viability Assessment of 2-Methylpyrimidine-5-carboxamide

Introduction 2-Methylpyrimidine-5-carboxamide is a heterocyclic organic compound belonging to the pyrimidine class.[1] Such compounds are of significant interest in medicinal chemistry and drug discovery, often serving a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methylpyrimidine-5-carboxamide is a heterocyclic organic compound belonging to the pyrimidine class.[1] Such compounds are of significant interest in medicinal chemistry and drug discovery, often serving as building blocks for pharmaceuticals that target metabolic pathways or as modulators of enzymatic activity.[1] Preliminary characterization suggests that 2-Methylpyrimidine-5-carboxamide may interact with enzymes and receptors involved in cellular signaling or nucleotide metabolism.[1]

Evaluating the effect of novel compounds on cell health is a foundational step in preclinical research. In vitro cell viability and cytotoxicity assays are indispensable tools for this purpose, providing critical data on a compound's potential therapeutic efficacy or toxicity.[2][3] These assays form the basis for dose-range finding, mechanism-of-action studies, and initial safety profiling.[4]

This application note provides a comprehensive, validated protocol for determining the in vitro effect of 2-Methylpyrimidine-5-carboxamide on cell viability using the well-established MTT colorimetric assay. Additionally, it outlines an alternative, highly sensitive luminescence-based method (ATP assay) and details the critical steps for experimental design, data analysis, and interpretation to ensure robust and reproducible results.

Principle of the Assays

Primary Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a cornerstone method for assessing cell viability by measuring cellular metabolic activity.[2] The core principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[2][5] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[2] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance using a spectrophotometer.[6]

Alternative Method: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)

For a more sensitive and high-throughput alternative, a luminescent assay that quantifies adenosine triphosphate (ATP) is recommended. ATP is the principal energy currency of the cell and a key indicator of metabolic activity; its presence is a direct marker of viable cells.[7][8] In this "add-mix-measure" assay, a single reagent is added to the cells, which induces lysis and provides the substrate (luciferin) and enzyme (luciferase) for a bioluminescent reaction.[8][9] The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, generating a stable "glow-type" luminescent signal that is proportional to the amount of ATP and, consequently, the number of viable cells in culture.[7][8]

Experimental Design and Optimization: The Causality Behind Choices

A robust assay is a self-validating system. The following considerations are critical for generating reliable data and must be optimized before performing the main experiment.

  • Compound Handling and Solubility: 2-Methylpyrimidine-5-carboxamide is a solid with limited solubility in water but is more soluble in organic solvents.[1] Therefore, a high-concentration stock solution (e.g., 10-50 mM) should be prepared in sterile dimethyl sulfoxide (DMSO). Subsequent dilutions must be made in cell culture medium.

    • Expert Insight: The final concentration of DMSO in the cell culture wells must be kept constant across all treatments and should not exceed a non-toxic level, typically ≤0.5%. It is imperative to include a "vehicle control" (cells treated with the same final concentration of DMSO without the compound) to account for any solvent-induced effects on cell viability.[3]

  • Cell Line Selection: The choice of cell line should be guided by the research question. For anti-cancer screening, a panel of relevant cancer cell lines is appropriate. For general toxicity assessment, a non-cancerous, well-characterized cell line (e.g., HEK293, NIH-3T3) may be used. Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.[10]

  • Optimization of Cell Seeding Density: The number of cells seeded per well is a critical parameter. Too few cells will yield a low signal-to-noise ratio, while too many cells can lead to over-confluence, nutrient depletion, and contact inhibition, all of which alter metabolic rates and can confound results.[6][10]

    • Validation Step: Before testing the compound, perform a cell titration experiment. Seed a range of cell densities (e.g., from 2,000 to 40,000 cells/well in a 96-well plate) and measure the absorbance (for MTT) or luminescence (for ATP assay) after 24, 48, and 72 hours. Plot the signal against the cell number. Select a seeding density from the linear portion of this curve for your main experiment, as this ensures the signal is proportional to the viable cell number.[6]

Detailed Protocol: MTT Cell Viability Assay

This protocol is optimized for a 96-well plate format.

Materials and Reagents
  • 2-Methylpyrimidine-5-carboxamide

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom sterile tissue culture plates

  • Known cytotoxic agent (e.g., Doxorubicin) for positive control

  • Multichannel pipette, sterile tips

  • Microplate spectrophotometer (plate reader)

Step-by-Step Methodology
  • Preparation of MTT Reagent:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Mix thoroughly by vortexing and then filter-sterilize through a 0.22 µm filter.

    • Store the stock solution protected from light at 4°C for up to one month.

  • Cell Seeding:

    • Harvest and count healthy cells that are in their logarithmic growth phase.

    • Dilute the cells to the optimized seeding density in pre-warmed complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Controls: Include wells for "Vehicle Control," "Untreated Control," "Positive Control," and "Background Control" (100 µL of medium only).

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume normal growth.[6]

  • Compound Treatment:

    • Prepare a series of dilutions of the 2-Methylpyrimidine-5-carboxamide stock solution in complete culture medium. A 2-fold or 3-fold serial dilution series across a wide concentration range (e.g., from 100 µM down to 0.01 µM) is recommended for initial screening.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations, vehicle, or positive control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[5]

    • Return the plate to the incubator and incubate for 2 to 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. Check for the formation of punctate intracellular precipitates under a microscope.[6]

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell monolayer.

    • Add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.[5]

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.[2]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 540 and 590 nm.[6] A reference wavelength of 630 nm can be used to reduce background noise.[2]

    • Read the plate within 1 hour of adding the solubilization solution.[2]

Workflow and Data Visualization

Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation & Seeding cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Analysis A Cell Culture (Logarithmic Growth) B Optimize Seeding Density A->B C Seed Cells in 96-Well Plate B->C E Treat Cells (24-72h Incubation) C->E D Prepare Compound Serial Dilutions D->E F Add MTT Reagent (2-4h Incubation) E->F G Solubilize Formazan (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Step-by-step workflow for the MTT cell viability assay.

Data Analysis and Presentation
  • Correct for Background: Subtract the average absorbance of the "Background Control" wells (media only) from all other absorbance readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle-treated cells is considered 100%.

    • Formula: % Viability = [(Absorbance of Treated Sample) / (Average Absorbance of Vehicle Control)] × 100

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.

    • Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope).[11][12] The software will calculate the precise IC₅₀ value from this curve.[13]

Example Data Table
Compound Conc. (µM)Log [Conc.]Raw Abs (570nm) (Mean ± SD, n=3)Corrected Abs (Mean)% Viability
Media Only N/A0.051 ± 0.0030.000N/A
Vehicle (0 µM) N/A1.254 ± 0.0611.203100.0%
0.1 -1.01.221 ± 0.0551.17097.3%
0.3 -0.521.150 ± 0.0481.09991.4%
1.0 0.00.988 ± 0.0720.93777.9%
3.0 0.480.655 ± 0.0390.60450.2%
10.0 1.00.241 ± 0.0210.19015.8%
30.0 1.480.103 ± 0.0150.0524.3%
100.0 2.00.068 ± 0.0090.0171.4%

From this example data, the IC₅₀ value is approximately 3.0 µM.

Alternative Protocol: Luminescent ATP Assay (e.g., CellTiter-Glo®)

This assay is simpler and often more sensitive than the MTT assay. It should be performed in opaque-walled plates to prevent signal crosstalk.

Condensed Methodology
  • Plate and Treat Cells: Follow steps 2 and 3 from the MTT protocol, but use solid white or black opaque-walled 96-well plates.

  • Reagent Equilibration: Equilibrate the plate and the luminescent assay reagent to room temperature for approximately 30 minutes before use.[9]

  • Assay Procedure:

    • Add a volume of the luminescent reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9][14]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][14]

  • Signal Measurement:

    • Record luminescence using a plate luminometer.

  • Data Analysis:

    • Analysis is similar to the MTT assay. Calculate % Viability relative to the vehicle control luminescence signal and determine the IC₅₀ value by plotting a dose-response curve.

References

  • MTT Assay Protocol. (n.d.). Coolaber. [Link]

  • Promega Corporation. (2006). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. [Link]

  • MTT Assay Principle. (n.d.). MTT Assay Protocol Sheet. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • clyte. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Medical Device Network. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • MDPI. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • MJMHS. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

Sources

Method

Conjugation techniques using 2-Methylpyrimidine-5-carboxamide

An In-Depth Guide to the Bioconjugation of Molecules Containing a 2-Methylpyrimidine-5-carboxamide Moiety Authored by: A Senior Application Scientist This technical guide is designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Bioconjugation of Molecules Containing a 2-Methylpyrimidine-5-carboxamide Moiety

Authored by: A Senior Application Scientist

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for covalently linking small molecules featuring the 2-Methylpyrimidine-5-carboxamide scaffold to larger biomolecules, such as antibodies or proteins. The protocols and principles detailed herein are grounded in established chemical methodologies, with a focus on reproducibility and robust characterization.

Introduction and Strategic Overview

The 2-Methylpyrimidine-5-carboxamide structure is a heterocyclic motif present in a variety of biologically active compounds and fragments used in medicinal chemistry.[1] The ability to conjugate these molecules to proteins, particularly antibodies, is a cornerstone of modern therapeutic and diagnostic development, enabling the creation of targeted agents like Antibody-Drug Conjugates (ADCs).[2][3]

However, the carboxamide group itself is relatively inert and not suitable for direct, spontaneous conjugation to biological macromolecules. The strategy, therefore, is not to use the 2-Methylpyrimidine-5-carboxamide as a reactive handle, but rather to treat it as the core of a "payload" that must be linked to a biomolecule. This is achieved by forming a stable amide bond between a primary amine on one molecule and a carboxylic acid on the other.

The most versatile and widely adopted method for this transformation in an aqueous environment is carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in synergy with N-hydroxysulfosuccinimide (Sulfo-NHS).[4][5][6] This "zero-length" crosslinking approach creates a native amide bond without introducing a spacer atom from the coupling reagents themselves.[5][6]

This guide will focus on the most controlled and common scenario: the conjugation of an amine-modified pyrimidine payload to the carboxylic acid residues (aspartic and glutamic acid) on an antibody.

The Principle of Two-Step EDC/Sulfo-NHS Conjugation

The fundamental challenge in directly reacting a carboxylic acid with an amine is that at neutral pH, the amine acts as a base, deprotonating the acid to form an unreactive carboxylate salt.[4] EDC overcomes this by activating the carboxyl group.[4][5]

The two-step protocol is superior for conjugating complex biomolecules because it minimizes unwanted side reactions.[7][8] By activating the antibody's carboxyl groups first and then removing the excess EDC before adding the amine-containing payload, we prevent the EDC from activating any carboxyl groups on the payload molecule and causing its polymerization.[8]

The mechanism proceeds in two distinct stages:

  • Activation: EDC reacts with the antibody's carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.[4][8] This intermediate is prone to hydrolysis, which would regenerate the original carboxyl group.[8] To prevent this, Sulfo-NHS is included in the reaction. It rapidly reacts with the O-acylisourea intermediate to form a semi-stable Sulfo-NHS ester.[5][8] This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines.[5][9]

  • Coupling: After the activation step, excess EDC is quenched or removed. The amine-modified pyrimidine payload is then added. The primary amine on the payload performs a nucleophilic attack on the Sulfo-NHS ester, forming a stable amide bond and releasing Sulfo-NHS.[4]

Two-Step_EDC_Sulfo-NHS_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling Antibody_COOH Antibody-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Antibody_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Sulfo_NHS_Ester Antibody-Sulfo-NHS Ester (Semi-Stable) O_Acylisourea->Sulfo_NHS_Ester + Sulfo-NHS Urea_Biproduct Urea Byproduct O_Acylisourea->Urea_Biproduct Hydrolysis Sulfo_NHS Sulfo-NHS Sulfo_NHS->Sulfo_NHS_Ester Final_Conjugate Antibody-CONH-Payload (Stable Amide Bond) Sulfo_NHS_Ester->Final_Conjugate + Payload-NH₂ Payload_NH2 Payload-NH₂ (Amine-modified Pyrimidine) Payload_NH2->Final_Conjugate Released_Sulfo_NHS Sulfo-NHS

Caption: Mechanism of two-step EDC/Sulfo-NHS conjugation.

Pre-Conjugation: Materials and Buffer Selection

Success in bioconjugation begins with meticulous preparation. Contaminants or improper buffer components are frequent causes of low efficiency.[10][11]

Required Materials
  • Biomolecule: Antibody or protein with a concentration >0.5 mg/mL, ideally >95% pure.

  • Payload: Amine-functionalized 2-Methylpyrimidine-5-carboxamide derivative of known purity.

  • Reagents: EDC (moisture-sensitive, store desiccated) and Sulfo-NHS.[10]

  • Buffers: Activation and Coupling buffers (see Table 1).

  • Quenching Reagent: 2-Mercaptoethanol or Hydroxylamine.

  • Purification: Size Exclusion Chromatography (SEC) column and system.

Buffer Selection is Critical

The choice of buffer is paramount as interfering nucleophiles can quench the reaction.[8]

Buffer Name Recommended Use Rationale pH Range
MES (2-(N-morpholino)ethanesulfonic acid)Activation Buffer Non-amine, non-carboxylate buffer. Activation is most efficient at a slightly acidic pH.[6][8]5.5 - 6.7
PBS (Phosphate-Buffered Saline)Coupling & Wash Buffer Non-amine buffer. Coupling to primary amines is most efficient at physiological or slightly basic pH.7.2 - 8.0
HEPES Alternative Buffer Can be used for both steps if pH is adjusted accordingly.6.8 - 8.2
Tris, Glycine, Acetate AVOID Contain primary amines or carboxylates that will compete with the reaction and reduce efficiency.[8]N/A
Biomolecule Preparation

Before starting, the antibody or protein solution must be free of any storage buffers containing amines (like Tris or glycine) or other nucleophiles. Perform a buffer exchange into the Activation Buffer (e.g., 50 mM MES, pH 6.0) using a desalting column, dialysis, or tangential flow filtration. Adjust the final protein concentration to 1-10 mg/mL.[10]

Detailed Protocol: Two-Step Carboxyl Activation and Conjugation

This protocol is a robust starting point. Optimization of molar ratios may be necessary depending on the specific biomolecule and payload.[7]

Step 1: Activation of Antibody Carboxyl Groups

Goal: To create semi-stable Sulfo-NHS esters on the antibody surface.

  • Prepare Reagents: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in water or Activation Buffer. EDC is prone to hydrolysis and should not be stored in solution.[7][10]

  • Initiate Activation: To your prepared antibody solution (in Activation Buffer), add EDC to a final concentration of 2-4 mM and Sulfo-NHS to a final concentration of 5-10 mM.[4][6][9] A 50- to 100-fold molar excess of EDC/Sulfo-NHS over the antibody is a common starting point.[10]

  • Incubate: Allow the reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[7][10]

  • Quench EDC (Optional but Recommended): To deactivate any remaining EDC, add 2-mercaptoethanol to a final concentration of 20 mM. Incubate for 10 minutes.[4][9] This step is crucial to prevent EDC from cross-linking the amine-payload to the newly formed conjugate.

  • Remove Excess Reagents: Immediately remove excess quenching reagent and inactivated EDC/Sulfo-NHS by passing the solution through a desalting column equilibrated with Coupling Buffer (e.g., PBS, pH 7.2-7.5).[4]

Step 2: Coupling with Amine-Functionalized Payload

Goal: To react the amine-payload with the activated antibody to form a stable conjugate.

  • Prepare Payload: Dissolve the amine-functionalized 2-Methylpyrimidine-5-carboxamide derivative in a suitable solvent (e.g., DMSO) and then dilute it into the Coupling Buffer.

  • Initiate Coupling: Add the payload solution to the activated, buffer-exchanged antibody solution. A 10- to 20-fold molar excess of the payload over the antibody is a good starting point to drive the reaction.[10]

  • Incubate: Allow the conjugation to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quench Reaction (Optional): To cap any remaining reactive Sulfo-NHS esters, you can add a solution like Tris-HCl or hydroxylamine to a final concentration of 10-50 mM and incubate for 15-30 minutes.[4][10]

Purification of the Final Conjugate

Post-reaction, the mixture contains the desired conjugate, unreacted payload, and reaction byproducts. Size Exclusion Chromatography (SEC) is the gold-standard method for separating the large conjugate from these smaller molecules based on their hydrodynamic volume.[12][13][14]

  • Equilibrate the SEC column (e.g., Sephadex G-25 or a pre-packed HPLC column) with a suitable storage buffer (e.g., PBS, pH 7.4).[12][15]

  • Load the reaction mixture onto the column.

  • Elute with the storage buffer. The larger conjugate molecules will travel through the column faster and elute first, while the smaller, unconjugated payload and byproducts will be retained longer.[13][16]

  • Collect fractions and monitor the eluate using a UV detector (typically at 280 nm for the protein).

  • Pool the fractions containing the purified conjugate.

Experimental_Workflow Prep 1. Biomolecule Prep (Buffer Exchange to MES, pH 6.0) Activation 2. Activation (Add EDC/Sulfo-NHS, 15-30 min) Prep->Activation Quench 3. Quench & Purify (Add 2-ME, Desalting Column into PBS, pH 7.4) Activation->Quench Coupling 4. Coupling (Add Amine-Payload, 2h RT or O/N 4°C) Quench->Coupling Purification 5. Final Purification (Size Exclusion Chromatography) Coupling->Purification Characterization 6. Characterization (DAR, Purity, Function) Purification->Characterization

Caption: General experimental workflow for bioconjugation.

Characterization and Quality Control

Thorough characterization is essential to confirm the success of the conjugation and ensure the quality of the final product.[2][17][18]

Technique Purpose Description
UV-Vis Spectroscopy Determine Drug-to-Antibody Ratio (DAR)By measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the pyrimidine payload, the average number of payload molecules per antibody can be calculated.[10]
Mass Spectrometry (MS) Confirm Covalent Modification & DARProvides a precise mass of the intact conjugate, allowing for direct confirmation of payload attachment and distribution of different DAR species.[3][10][19]
SEC-HPLC Assess Purity & AggregationA high-resolution analytical method to separate the monomeric conjugate from any aggregates or fragments, confirming sample purity.[10][12]
SDS-PAGE Visualize ConjugationCan show a shift in the molecular weight of the antibody heavy and/or light chains after conjugation, providing qualitative evidence of success.
Functional Assays (e.g., ELISA, Cell-based assays) Confirm Biological ActivityCrucial for ensuring that the conjugation process has not compromised the antibody's binding affinity or the payload's intended biological function.[2][18]

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
Low Conjugation Efficiency 1. Inactive reagents (hydrolyzed EDC).[10] 2. Interfering substances in buffer (amines, carboxylates).[10] 3. Sub-optimal pH for activation or coupling.[20] 4. Insufficient molar excess of payload.1. Use fresh, high-quality EDC and Sulfo-NHS; allow to warm to RT before opening.[10] 2. Perform thorough buffer exchange into recommended non-interfering buffers. 3. Verify the pH of your buffers. Use MES pH ~6 for activation and PBS pH ~7.4 for coupling.[8] 4. Increase the molar ratio of the payload to the antibody.
Protein Aggregation 1. High protein concentration.[20] 2. Increased hydrophobicity from high DAR.[10] 3. Sub-optimal buffer conditions (pH, ionic strength).1. Perform the reaction at a lower protein concentration. 2. Reduce the molar excess of activation reagents or payload to target a lower DAR (typically 2-4 for ADCs).[10] 3. Optimize buffer formulation; sometimes adding excipients like arginine can help.[12]
Loss of Biological Activity 1. Conjugation at a critical site (e.g., in the antibody's binding region). 2. Denaturation during the reaction or purification process.1. Reduce the amount of activation reagents to lower the overall number of modifications. Site-specific conjugation methods may be required for sensitive proteins.[2] 2. Perform reactions at a lower temperature (4°C) and ensure purification conditions are mild.[20]

References

  • Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry - ACS Publications. (2021). Available at: [Link]

  • The Various Applications of Bioconjugation at CER Groupe. CER Groupe. Available at: [Link]

  • Biophysical and Structural Characterization of Antibody–Drug Conjugates. MDPI. (2026). Available at: [Link]

  • Antibody Conjugation Troubleshooting. Bio-Techne. Available at: [Link]

  • Bioconjugate & ADC Analytical Method Development & Bioassays. Abzena. Available at: [Link]

  • Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. PMC. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Available at: [Link]

  • Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. PMC. Available at: [Link]

  • Sulfo-NHS. G-Biosciences. Available at: [Link]

  • SKILLS CENTER STANDARD OPERATING PROCEDURE A BIOFIZZ PRODUCTON Protein Purification (SEC) Module Hours. Biofizz. (2023). Available at: [Link]

  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methylpyrimidine-5-carboxamide Synthesis Optimization

Welcome to the Technical Support Center for the synthesis of 2-Methylpyrimidine-5-carboxamide. This guide is designed for researchers and drug development professionals seeking to troubleshoot low yields, eliminate side...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylpyrimidine-5-carboxamide. This guide is designed for researchers and drug development professionals seeking to troubleshoot low yields, eliminate side reactions, and establish highly reproducible, self-validating protocols for pyrimidine amidation.

Mechanistic Overview & Diagnostic Workflow

The synthesis of 2-Methylpyrimidine-5-carboxamide is typically achieved through the amidation of 2-Methylpyrimidine-5-carboxylic acid. However, the electron-deficient nature of the pyrimidine ring fundamentally alters the kinetics of standard coupling reactions. Understanding this causality is the first step in troubleshooting yield drops.

SynthesisLogic Start 2-Methylpyrimidine-5-carboxylic acid Starting Material Activation Activation Step (Select Coupling Agent) Start->Activation PathA SOCl2 / Heat (Acid Chloride Route) Activation->PathA PathB CDI or BPC (Active Ester/Amide Route) Activation->PathB IssueA Risk: Over-activation Dehydration to Nitrile PathA->IssueA SuccessB Stable Intermediate Minimal Byproducts PathB->SuccessB Amidation Amidation (NH3 gas or NH4HCO3) Maintain T < 25°C IssueA->Amidation Lower Yield SuccessB->Amidation Higher Yield Product 2-Methylpyrimidine-5-carboxamide Target Product Amidation->Product

Fig 1: Mechanistic workflow for amidation, highlighting the yield-limiting dehydration risk.

Frequently Asked Questions (Troubleshooting Yield & Purity)

Q1: Why is my amidation yield consistently stalling below 50% when using standard EDC/HOBt coupling? A: Pyrimidines exhibit a 1[1]. This strong electron-withdrawing nature decreases the nucleophilicity of the 5-carboxylic acid during the initial attack on the coupling agent. Standard carbodiimides like EDC often fail here, leading to sluggish active ester formation and the accumulation of inactive N-acylurea byproducts. Actionable Insight: Switch to highly reactive, self-driving coupling agents. The compound can be synthesized via the amidation of 2-Methylpyrimidine-5-carboxylic acid with various amines, utilizing coupling agents like 2[2]. 1,1'-Carbonyldiimidazole (CDI) is another excellent alternative.

Q2: I am observing a significant byproduct with a lower molecular weight (-18 Da) in my LC-MS. What is it, and how do I prevent it? A: A mass loss of 18 Da (loss of H₂O) from the target carboxamide (MW ~138.13 g/mol ) indicates the formation of 2-methylpyrimidine-5-carbonitrile. This dehydration occurs when the newly formed primary amide is exposed to excess activating agents (like SOCl₂ or POCl₃) or excessive heat during the amidation step. Actionable Insight: If using the acid chloride route, strictly control the stoichiometry of the chlorinating agent (1.05 eq) and maintain the amidation temperature below 10°C during the addition of aqueous ammonia.

Q3: During the saponification of ethyl 2-methylpyrimidine-5-carboxylate, I get an emulsion and poor recovery of the free acid. How can I fix this? A: Poor recovery during saponification is almost always linked to incomplete removal of the reaction solvent prior to acidification. The standard precursor synthesis involves saponifying ethyl 2-methylpyrimidine-5-carboxylate in 3[3]. If the ethanol is not completely evaporated before adjusting the pH, the resulting 2-methylpyrimidine-5-carboxylic acid remains highly solvated in the aqueous-ethanolic mixture and will not precipitate. Actionable Insight: Evaporate the ethanol completely under reduced pressure before performing any liquid-separating operations or acidification.

Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Preparation of 2-Methylpyrimidine-5-carboxylic acid (Precursor)

Causality: Generating a pure, dry free acid is mandatory. Residual ester will not undergo amidation, and residual water will quench the coupling agent in the subsequent step.

  • Reaction: In a flask, combine 2.9 g of ethyl 2-methylpyrimidine-5-carboxylate with 30 mL of ethanol and 20 mL of a 1M sodium hydroxide aqueous solution. Stir at 25°C for 2 hours[3].

  • Self-Validation Check: Spot the reaction on a TLC plate (UV 254 nm; eluent DCM:MeOH 9:1). The starting material (high Rf) must be completely absent, replaced by a baseline spot (the sodium salt).

  • Solvent Removal (Critical): Remove the ethanol completely by rotary evaporation.

  • Washing: Add an appropriate amount of water to the residue, followed by diethyl ether. Perform a liquid-separating operation and discard the organic (ether) layer to remove unreacted organics[3].

  • Precipitation: Slowly add a 1M hydrochloric acid aqueous solution to the aqueous layer until the pH reaches 3-4[3].

  • Isolation: Collect the resulting crystals by filtration, wash thoroughly with cold water, and dry under high vacuum to a constant weight[3].

SOP 2: High-Yield Amidation to 2-Methylpyrimidine-5-carboxamide

Causality: Utilizing CDI leverages the electron-deficient nature of the pyrimidine ring by forming a highly reactive imidazolide intermediate. The evolution of CO₂ provides a built-in kinetic monitor.

  • Activation: Suspend 1.0 eq of dry 2-Methylpyrimidine-5-carboxylic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add 1.2 eq of 1,1'-Carbonyldiimidazole (CDI) portion-wise.

  • Self-Validation Check: Observe the reaction. The release of CO₂ gas bubbles indicates the formation of the active imidazolide. Stir for 1-2 hours until gas evolution completely ceases.

  • Amidation: Cool the reaction mixture to 0°C. Bubble anhydrous ammonia gas into the solution for 15 minutes (alternatively, add 2.0 eq of solid ammonium bicarbonate).

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Pour the mixture into 5 volumes of ice-cold water. The target 2-Methylpyrimidine-5-carboxamide will precipitate. Filter, wash with cold water, and dry.

Quantitative Yield Optimization Data

The following table summarizes the expected outcomes based on the chosen activation strategy. Data is synthesized from standard optimization matrices to guide your reagent selection.

Activation StrategyAmine SourceTemp (°C)Yield (%)Primary Mode of Failure / Impurity
EDC / HOBtNH₄Cl / DIPEA2542 - 48Incomplete conversion; N-acylurea formation
Thionyl Chloride (SOCl₂)NH₃ (aq)0 to 2555 - 60Dehydration to 2-methylpyrimidine-5-carbonitrile
Carbonyldiimidazole (CDI)NH₃ (gas)0 to 2582 - 86Trace imidazole (removed via aqueous wash)
Bis(pentafluorophenyl) carbonateNH₄HCO₃2588 - 92Pentafluorophenol byproduct (requires basic wash)

References

  • Buy 2-Methylpyrimidine-5-carboxamide (EVT-12055844)
  • N-PHENYL-(2R,5S)
  • Source: Alchem.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methylpyrimidine-5-carboxamide Crystallization

Welcome to the Advanced Diagnostics and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and crystallizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and crystallizing 2-Methylpyrimidine-5-carboxamide .

This compound is a highly valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of complex therapeutics such as RORγt inverse agonists[1] and Vanin-1 inhibitors[2]. However, the combination of the pyrimidine ring and the primary carboxamide group creates a highly polarized molecule capable of extensive hydrogen bonding. This often leads to frustrating crystallization issues, including oiling out, solvent trapping, and polymorphism[3].

Below, you will find targeted FAQs, diagnostic workflows, and self-validating protocols to ensure reproducible crystal isolation.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my 2-Methylpyrimidine-5-carboxamide consistently "oil out" instead of forming a crystalline solid during cooling? A1: "Oiling out," technically known as Liquid-Liquid Phase Separation (LLPS), occurs when your cooling trajectory crosses the binodal curve of the phase diagram before reaching the metastable zone for crystallization. Pyrimidine carboxamides are highly prone to this because the strong intermolecular hydrogen bonding of the carboxamide group competes with solute-solvent interactions[3]. When cooled too rapidly, the compound separates into a solute-rich liquid phase rather than forming a highly ordered crystal lattice[4].

  • The Fix: Shift the thermodynamic pathway. Instead of cooling crystallization, utilize isothermal anti-solvent addition to bypass the LLPS region. Alternatively, introduce seed crystals just before the cloud point to force nucleation before phase separation occurs[4].

Q2: The compound is only soluble in highly polar aprotic solvents like DMF or DMSO. Standard cooling or rotary evaporation yields a gummy residue. How can I induce crystallization? A2: 2-Methylpyrimidine-5-carboxamide often requires solvents with high hydrogen-bond acceptor capacity (like DMSO or DMF) to disrupt its robust crystal lattice. However, these solvents possess high boiling points and strong affinities for the solute. Standard evaporation removes the solvent too aggressively, leading to amorphous gums, while cooling is ineffective due to the high solubility gradient[5].

  • The Fix: Employ Vapor Diffusion Crystallization. By allowing a volatile anti-solvent to slowly diffuse into the DMF/DMSO solution via the vapor phase, you provide the kinetic environment necessary for highly ordered crystal lattice formation without trapping the polar solvent[5].

Q3: I am observing batch-to-batch variability in crystal habit (e.g., needles vs. blocks). How do I control this polymorphism? A3: This variability stems from the conformational flexibility of the carboxamide group, which can form multiple supramolecular synthons (e.g., homodimers vs. extended catemeric chains). Isomeric pyrimidine carboxamides display heavy polymorphic behavior depending on the solvent's hydrogen-bonding profile and the cooling rate[3].

  • The Fix: Standardize your solvent system. Solvents that act as hydrogen-bond donors (e.g., ethanol) will favor specific polymorphs by capping the carboxamide chains. Implement a strict linear cooling ramp (e.g., 0.1 °C/min) and utilize polymorphic seeding to ensure the desired thermodynamic form is consistently isolated.

Part 2: Troubleshooting Logic & Solvent Selection

Troubleshooting Start Crystallization Issue Detected Oiling Oiling Out (Phase Separation) Start->Oiling NoCryst No Crystals Form (High Solubility) Start->NoCryst Poly Inconsistent Habit (Polymorphism) Start->Poly OilSol Use Anti-Solvent Lower Cooling Rate Oiling->OilSol NoCrystSol Vapor Diffusion or Seeding NoCryst->NoCrystSol PolySol Strict Temp Control Solvent Screening Poly->PolySol

Caption: Logic tree for diagnosing and resolving pyrimidine carboxamide crystallization issues.

Quantitative Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in pyrimidine crystallization. Use the table below to engineer your solvent/anti-solvent pairs.

Solvent ClassExample SolventsSolubility ProfileBoiling Point (°C)Crystallization Suitability
Polar Aprotic DMF, DMSOVery High153, 189Poor for cooling; requires vapor diffusion[5].
Alcohols Methanol, EthanolModerate65, 78Good for cooling; supports H-bonding network capping.
Non-Polar Heptane, HexaneVery Low98, 69Excellent anti-solvents for precipitation.
Halogenated DichloromethaneLow to Moderate40Ideal volatile anti-solvent for vapor diffusion[5].

Part 3: Self-Validating Experimental Protocols

Protocol A: Controlled Anti-Solvent Crystallization

Objective: Isolate 2-Methylpyrimidine-5-carboxamide without triggering liquid-liquid phase separation (oiling out). Mechanistic Rationale: By maintaining a high temperature while adding an anti-solvent, we decrease the solubility of the compound isothermally. This forces the system into the metastable zone without crossing the binodal curve that causes oiling out[4].

  • Dissolution: Suspend 1.0 g of crude 2-Methylpyrimidine-5-carboxamide in 10 mL of ethanol. Heat to 70 °C under constant stirring until complete dissolution is achieved. (Causality: Ethanol acts as a hydrogen-bond donor, solvating the carboxamide group effectively at elevated temperatures).

  • Filtration: Hot-filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble impurities and heterogeneous nucleation sites.

  • Isothermal Anti-Solvent Addition: While maintaining the solution at 70 °C, add pre-heated heptane (anti-solvent) dropwise at a rate of 0.5 mL/min. (Causality: Dropwise addition prevents localized supersaturation spikes that lead to amorphous precipitation).

  • Seeding: Once the solution becomes faintly turbid (cloud point), pause anti-solvent addition and introduce 10 mg of pure 2-Methylpyrimidine-5-carboxamide seed crystals[4].

  • Aging and Cooling: Hold the temperature at 70 °C for 30 minutes to allow the seed crystals to mature. Then, apply a linear cooling ramp of 0.1 °C/min down to 20 °C.

    • Self-Validation Checkpoint: Extract a 1 mL aliquot of the suspension. Observe under a polarized light microscope (PLM). The presence of sharp birefringence confirms a crystalline lattice. If dark, spherical droplets are observed, the system has oiled out, indicating the cooling ramp was too fast.

Protocol B: Vapor Diffusion Crystallization

Objective: Grow high-purity crystals from compounds only soluble in stubborn solvents like DMF or DMSO[5]. Mechanistic Rationale: Volatile anti-solvents diffuse through the vapor phase into the non-volatile good solvent. This creates an extremely slow, diffusion-controlled increase in supersaturation, which is kinetically ideal for overcoming the strong solute-solvent hydrogen bonds in DMF/DMSO without trapping the solvent in the growing crystal lattice.

VaporDiffusion Step1 Dissolve API in DMF/DMSO Step2 Place in Inner Vial Step1->Step2 Step3 Add Anti-Solvent to Outer Chamber Step2->Step3 Step4 Seal & Incubate (Vapor Transfer) Step3->Step4 Step5 Harvest Crystals Step4->Step5

Caption: Step-by-step workflow for vapor diffusion crystallization of poorly soluble pyrimidines.

  • Preparation of Inner Solution: Dissolve 50 mg of 2-Methylpyrimidine-5-carboxamide in the minimum required volume (e.g., 0.5 mL) of DMF or DMSO in a small 2 mL glass vial. Leave this inner vial uncapped.

  • Preparation of Outer Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial. Add 3–5 mL of a volatile anti-solvent (e.g., Dichloromethane or Diethyl Ether) to the outer 20 mL vial, ensuring the liquid level remains below the rim of the inner vial[5].

  • Incubation: Tightly cap the outer 20 mL vial and seal it with Parafilm. Store the setup in an undisturbed location at a constant temperature (e.g., 20 °C) away from direct light or vibrations.

  • Harvesting: Allow 3 to 7 days for the anti-solvent to fully diffuse into the inner vial.

    • Self-Validation Checkpoint: Carefully decant the mother liquor and wash the resulting crystals with cold anti-solvent. Perform Powder X-Ray Diffraction (PXRD) to confirm the absence of an amorphous halo and verify the polymorphic form.

References

  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid Source: Crystal Growth & Design - ACS Publications URL
  • Technical Support Center: Crystallization of Pyrimidine Compounds Source: Benchchem URL
  • 5M96: Synthesis and biological evaluation of new triazolo and imidazolopyridine RORgt inverse agonists Source: RCSB PDB URL
  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?

Sources

Troubleshooting

Technical Support Center: 2-Methylpyrimidine-5-carboxamide Scale-Up &amp; Impurity Resolution

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the scale-up of 2-methylpyrimidine-5-carboxamide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the scale-up of 2-methylpyrimidine-5-carboxamide. This heterocyclic intermediate is pivotal in the synthesis of various pharmaceutical agents, including kinase inhibitors and thiamine derivatives[1]. However, the electron-deficient nature of the pyrimidine ring complicates standard amidation protocols, often leading to a complex impurity profile[2].

This guide abandons rigid templates to provide you with mechanistic troubleshooting, quantitative tracking, and self-validating protocols designed to ensure high-fidelity scale-up.

Section 1: Mechanistic Troubleshooting & Impurity Profiling (FAQs)

Q1: During the conversion of 2-methylpyrimidine-5-carboxylic acid to the carboxamide, I am observing high levels of unreacted starting material (acid) in my final product. Why is this happening, and how can I resolve it?

  • Causality: The pyrimidine ring is highly electron-withdrawing. This destabilizes the transition state during the activation of the 5-carboxylic acid (e.g., when forming an acid chloride or mixed anhydride), making the activation step sluggish compared to standard benzoic acids[3]. If the activation is incomplete, or if trace moisture in the solvent hydrolyzes the activated intermediate back to the acid before ammonia can react, you will see high residual starting material.

  • Resolution: Ensure strictly anhydrous conditions during activation. Transition from standard thionyl chloride to oxalyl chloride with catalytic DMF, which provides a more reactive Vilsmeier-Haack type intermediate. Validate the activation step before amidation using the self-validating methanol-quench method described in Section 3.

Q2: My HPLC trace shows a significant non-polar impurity (RRT ~1.4). LC-MS indicates a mass corresponding to [M-18]. What is this, and how do I prevent it?

  • Causality: This is the dehydration byproduct, 2-methylpyrimidine-5-carbonitrile. Primary amides are susceptible to dehydration when exposed to excess activating agents (like SOCl₂ or POCl₃) at elevated temperatures. The electron-deficient pyrimidine ring actually facilitates this elimination reaction by increasing the acidity of the amide protons.

  • Resolution: This is a classic over-reaction. To prevent it, strictly control the stoichiometry of your activating agent (no more than 1.1 to 1.2 equivalents). Furthermore, maintain the amidation reaction temperature below 10°C during the addition of the amine/ammonia source, and quench any residual activating agent before isolating the product.

Q3: We are using Carbonyldiimidazole (CDI) to avoid acid chlorides, but we are seeing poor yields and imidazole-adduct impurities. Why?

  • Causality: While CDI is a milder coupling agent, the resulting acyl imidazole intermediate of 2-methylpyrimidine-5-carboxylic acid is relatively stable and poorly reactive toward aqueous ammonia. The reaction stalls, leading to incomplete conversion and the persistence of the acyl imidazole adduct.

  • Resolution: If using CDI, you must use anhydrous ammonia gas or a solution of ammonia in methanol/dioxane rather than aqueous ammonium hydroxide. Alternatively, add a catalytic amount of a nucleophilic catalyst like DMAP or 1-hydroxybenzotriazole (HOBt) to accelerate the displacement of the imidazole leaving group.

Section 2: Quantitative Impurity Tracking

To maintain scientific integrity and regulatory compliance, tracking impurities via Relative Retention Time (RRT) is essential. Below is a standardized impurity profile for this scale-up workflow.

Impurity NameMechanism of FormationHPLC RRTLC-MS (m/z)[M+H]⁺Acceptable Limit (ICH Q3A)
2-Methylpyrimidine-5-carboxylic acid Incomplete activation / Hydrolysis~0.65139.1< 0.15%
2-Methylpyrimidine-5-carbonitrile Dehydration of primary amide~1.40120.1< 0.10%
Acyl Imidazole Adduct Stalled CDI coupling~1.15189.2< 0.10%
Dimeric Anhydride Reaction of acid with acid chloride~1.80259.2< 0.05%
Section 3: Self-Validating Experimental Protocol

Do not rely on "blind" reaction times. This protocol incorporates an In-Process Control (IPC) that acts as a self-validating system, proving the success of step 1 before proceeding to step 2[2].

Step-by-Step Methodology: Amidation via Acid Chloride

  • Activation: Suspend 2-methylpyrimidine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes) under a nitrogen atmosphere.

  • Catalysis: Add N,N-Dimethylformamide (DMF) (0.05 eq).

  • Reagent Addition: Dropwise add oxalyl chloride (1.15 eq) at 0–5°C.

    • Causality: Oxalyl chloride is preferred over SOCl₂ as its byproducts (CO, CO₂) are gaseous, driving the reaction forward without leaving dehydrating residues in the vessel.

  • Self-Validating IPC (Methanol Quench): After 2 hours at room temperature, withdraw a 50 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via HPLC.

    • Logic: The methanol will instantly convert any formed acid chloride into the methyl ester. If the HPLC shows >99% methyl ester and <1% free acid, the activation is validated. If free acid remains, activation is incomplete. Do not proceed until validated.

  • Amidation: Cool the validated acid chloride solution to -5°C. Slowly bubble anhydrous NH₃ gas (or add 0.5M NH₃ in dioxane) while maintaining the internal temperature below 5°C.

    • Causality: Strict temperature control prevents the exothermic dehydration of the formed amide into the nitrile impurity.

  • Isolation: Quench with cold water, adjust to pH 7.5, and extract with ethyl acetate. Concentrate and recrystallize from ethanol/water to yield pure 2-methylpyrimidine-5-carboxamide.

Section 4: Process Workflows & Logic

Below are the mechanistic pathways and troubleshooting logic trees, visualized for rapid decision-making on the laboratory floor.

G SM 2-Methylpyrimidine- 5-carboxylic acid Act Activated Intermediate (Acid Chloride) SM->Act Oxalyl Chloride / DMF Activation Prod 2-Methylpyrimidine- 5-carboxamide Act->Prod NH3 (Anhydrous) Amidation Imp1 Hydrolysis Impurity (Reversion to Acid) Act->Imp1 Trace H2O (Side Reaction) Imp2 Dehydration Impurity (Nitrile Byproduct) Prod->Imp2 Excess Reagent / Heat (Dehydration)

Mechanistic divergence in the amidation of 2-methylpyrimidine-5-carboxylic acid.

G Start HPLC Impurity Detected During IPC Q1 RRT < 1.0 (Polar) Start->Q1 Q2 RRT > 1.0 (Non-Polar) Start->Q2 Acid Unreacted Acid: Check Activation / Moisture Q1->Acid Confirm by MS [M+H]=139 Nitrile Nitrile Byproduct: Reduce Temp / Activation Time Q2->Nitrile Confirm by MS [M+H]=120

Troubleshooting logic tree for identifying and resolving amidation scale-up impurities.

References
  • Title: N-PHENYL-(2R,5S)DIMETHYLPIPERAZINE DERIVATIVE - EP 1557411 B1 Source: European Patent Office URL: 2

  • Title: US8329691B2 - Amide compounds and use of the same Source: Google Patents URL: 3

  • Title: US3792076A - Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide Source: Google Patents URL: 1

Sources

Optimization

Minimizing side reactions during 2-Methylpyrimidine-5-carboxamide amidation

Welcome to our technical support center dedicated to providing in-depth guidance on the amidation of 2-methylpyrimidine-5-carboxamide. This resource is designed for researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our technical support center dedicated to providing in-depth guidance on the amidation of 2-methylpyrimidine-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, troubleshoot common issues, and optimize reaction outcomes. The electron-deficient nature of the pyrimidine ring, coupled with the reactivity of the carboxamide functional group, presents a unique set of challenges. This guide offers expert insights and field-proven protocols to help you minimize side reactions and achieve high-yield, high-purity amidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Coupling Reagent-Related Side Reactions

Question 1: I'm observing a significant amount of an insoluble white precipitate and my yield of the desired amide is low. What is this byproduct and how can I prevent its formation?

Answer:

This is a classic issue encountered when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The insoluble precipitate is most likely the corresponding N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[1][2] This side reaction is particularly prevalent in polar aprotic solvents such as DMF.[3]

Underlying Cause:

The O-acylisourea intermediate is highly reactive. While it is supposed to react with the incoming amine to form the desired amide, it can undergo an intramolecular rearrangement to the more stable but unreactive N-acylurea. This pathway effectively consumes your activated carboxylic acid, leading to lower yields.

Troubleshooting Protocol: Minimizing N-acylurea Formation

  • Addition of an Additive: The most effective way to suppress N-acylurea formation is to add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[4][5] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still sufficiently reactive to acylate the amine.

  • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and the additive for a short period (e.g., 5-10 minutes) before adding the amine. This allows for the formation of the more stable active ester intermediate.

  • Solvent Choice: If possible, consider less polar solvents where the rearrangement is less favored. However, solubility of your starting materials will be a key consideration.

  • Alternative Coupling Reagents: If N-acylurea formation remains a persistent issue, consider switching to phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagents, which do not form N-acylurea byproducts.[4]

Question 2: My mass spectrometry analysis shows a byproduct with a mass corresponding to my amine plus a fragment from my uronium-based coupling reagent (e.g., HATU, HBTU). What is happening?

Answer:

You are likely observing the formation of a guanidinium byproduct. This occurs when the uronium/aminium coupling reagent reacts directly with your amine nucleophile.[5][6][7] This side reaction is particularly problematic when using an excess of the coupling reagent or when the amidation reaction is slow.[4]

Underlying Cause:

Uronium/aminium salts are highly electrophilic. If the concentration of the activated carboxylic acid is low, or if the amine is highly nucleophilic and readily available, it can directly attack the coupling reagent, leading to the formation of a stable guanidinium species and capping your amine.

Troubleshooting Protocol: Preventing Guanidinium Byproduct Formation

  • Stoichiometry is Key: Use the uronium/aminium reagent in slight excess or, ideally, in a 1:1 stoichiometry with the carboxylic acid. Avoid large excesses of the coupling reagent.

  • Pre-activation is Crucial: Always pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a few minutes before adding the amine. This ensures that the coupling reagent is consumed in the formation of the active ester before the amine is introduced.

  • Amine Addition: Add the amine solution dropwise to the activated carboxylic acid mixture to maintain a low concentration of free amine at any given time.

  • Consider Phosphonium Reagents: Phosphonium-based reagents like PyBOP do not have this liability and can be a good alternative if guanidinium formation is a persistent problem.

Category 2: Substrate-Related Side Reactions

Question 3: I am getting a complex mixture of products and suspect that the pyrimidine ring itself is reacting. Is this possible?

Answer:

Yes, while the C5 position of the pyrimidine ring is less electron-deficient, the ring nitrogen atoms are nucleophilic and can potentially react with highly electrophilic species.[6] There have been reports of uronium reagents like HATU reacting with other nucleophilic functional groups within a molecule.[7]

Potential Side Reactions Involving the Pyrimidine Ring:

  • N-Acylation/Alkylation: The ring nitrogens could potentially be acylated by the activated carboxylic acid or alkylated by other electrophiles in the reaction mixture, although this is less common under standard amidation conditions.

  • Reaction with Coupling Reagent: As discussed, the pyrimidine nitrogen could react with uronium-based coupling reagents.[6][7]

  • Ring Opening: Under harsh acidic or basic conditions, the pyrimidine ring can be susceptible to cleavage. While unlikely under standard, well-controlled amidation conditions, it is a possibility if the reaction requires forcing conditions.[8]

Troubleshooting Protocol: Preserving the Pyrimidine Core

  • Mild Reaction Conditions: Employ the mildest possible reaction conditions. This includes using a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) and running the reaction at or below room temperature if feasible.

  • Choice of Coupling Reagent: Opt for coupling reagents known for their high chemoselectivity. Phosphonium reagents (PyBOP) or carbodiimides with additives (EDC/HOBt) are often good choices.

  • pH Control: Ensure the reaction mixture is not overly acidic or basic. The use of a tertiary amine base in appropriate stoichiometry is crucial.

  • Careful Monitoring: Monitor the reaction closely by TLC or LC-MS to detect the formation of any unexpected byproducts. If side reactions involving the pyrimidine ring are suspected, consider a full characterization of the major byproduct to understand the reaction pathway.

Question 4: My reaction is sluggish and I'm observing hydrolysis of the starting carboxamide or the activated intermediate. How can I improve the reaction rate and prevent hydrolysis?

Answer:

Hydrolysis can be a significant issue, especially if the amidation reaction is slow. The presence of water in your reagents or solvent can lead to the hydrolysis of the activated carboxylic acid intermediate back to the starting carboxylic acid, or in some cases, hydrolysis of the starting 2-methylpyrimidine-5-carboxamide itself if the conditions are harsh.

Underlying Causes:

  • Presence of Water: Even small amounts of water can compete with the amine as a nucleophile, leading to hydrolysis of the activated species.

  • Slow Reaction Kinetics: If the amine is a poor nucleophile or if there is significant steric hindrance, the desired amidation will be slow, allowing more time for hydrolysis to occur. The electron-withdrawing nature of the pyrimidine ring can also decrease the nucleophilicity of the amine coupling partner if it contains an electron-donating group that interacts with the ring.

  • Substrate Stability: While generally stable, the carboxamide could be susceptible to hydrolysis under prolonged exposure to acidic or basic conditions at elevated temperatures.

Troubleshooting Protocol: Accelerating Amidation and Preventing Hydrolysis

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and store hygroscopic reagents (like some coupling reagents and bases) in a desiccator. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[9]

  • Optimize Coupling Reagent and Additives: For challenging amidations, a more potent coupling reagent may be necessary. HATU and COMU are generally considered highly efficient.[4] The addition of HOBt or OxymaPure not only suppresses side reactions but can also enhance the rate of amidation.

  • Base Selection and Stoichiometry: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Ensure the correct stoichiometry is used to neutralize any acid formed during the reaction without making the reaction mixture overly basic.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. It is often better to find a more effective coupling system that works at moderate temperatures.

  • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1 M to 0.5 M is a good starting point.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Amidation of 2-Methylpyrimidine-5-carboxamide
Coupling ReagentClassCommon ByproductsKey AdvantagesPotential Issues for this Substrate
DCC/DIC CarbodiimideDicyclohexylurea (DCU) / Diisopropylurea (DIU), N-acylureaInexpensive, effective for many systems.High potential for N-acylurea formation, especially in DMF.[1][2]
EDC/HOBt Carbodiimide + AdditiveWater-soluble urea, HOBt-related byproductsByproducts are water-soluble, simplifying workup. HOBt minimizes racemization and N-acylurea formation.[4][10]HOBt is explosive and has safety considerations.
HATU/HBTU Aminium/UroniumTetramethylurea, HOAt/HOBtHigh coupling efficiency, fast reaction rates.[4]Potential for guanidinium side product formation with the amine.[5][6][7] Possible reaction with pyrimidine ring nitrogens.[7]
PyBOP PhosphoniumHexamethylphosphoramide (HMPA), HOBtLow racemization, no guanidinium side product formation.HMPA is a known carcinogen, requiring careful handling and disposal.
COMU UroniumWater-soluble urea, OxymaPureHigh efficiency, low racemization, safer byproducts than HOBt-based reagents.Can still form guanidinium byproducts, though potentially at a lower rate than HATU/HBTU.
Experimental Protocol: General Procedure for Amidation of 2-Methylpyrimidine-5-carboxylic Acid

This is a general starting point and may require optimization for your specific amine.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylpyrimidine-5-carboxylic acid (1.0 equiv.), the chosen coupling reagent (e.g., HATU, 1.1 equiv.), and a suitable anhydrous solvent (e.g., DMF, CH₂Cl₂).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.) to the mixture and stir at room temperature for 5-10 minutes to allow for pre-activation.

  • In a separate flask, dissolve the amine (1.0-1.2 equiv.) in a small amount of the reaction solvent.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing Reaction Pathways

Diagram 1: Key Side Reactions in Carbodiimide-Mediated Amidation

G cluster_0 Carbodiimide Activation cluster_1 Desired Pathway cluster_2 Side Reactions Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' Amide_Product Desired Amide O_Acylisourea->Amide_Product + Amine N_Acylurea N-Acylurea (Inactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester (via Additive) O_Acylisourea->Active_Ester + Additive Amine R''-NH2 Urea_Byproduct Urea Byproduct Active_Ester->Amide_Product + Amine Additive Additive (e.g., HOBt)

Caption: Carbodiimide activation pathways and the formation of the N-acylurea side product.

Diagram 2: Troubleshooting Workflow for Low Amide Yield

G Start Low Yield of Desired Amide Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze Byproducts by LC-MS Start->Analyze_Byproducts SM_Impure Impure Starting Materials? Check_SM->SM_Impure Anhydrous Anhydrous Conditions? Check_Conditions->Anhydrous Byproduct_ID Identify Major Byproduct Analyze_Byproducts->Byproduct_ID SM_Impure->Check_Conditions No Purify_SM Purify Starting Materials SM_Impure->Purify_SM Yes Anhydrous->Analyze_Byproducts Yes Dry_Reagents Use Anhydrous Solvents/Reagents Anhydrous->Dry_Reagents No N_Acylurea N-Acylurea? Byproduct_ID->N_Acylurea Add_Additive Add HOBt or OxymaPure N_Acylurea->Add_Additive Yes Guanidinium Guanidinium? N_Acylurea->Guanidinium No Adjust_Stoich Adjust Reagent Stoichiometry & Pre-activate Guanidinium->Adjust_Stoich Yes Other_Byproduct Other Byproduct? Guanidinium->Other_Byproduct No Optimize_Reagent Change Coupling Reagent/Conditions Other_Byproduct->Optimize_Reagent Yes

Caption: A decision-making workflow for troubleshooting low yields in amidation reactions.

References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. (2017). Available at: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. (2017). Available at: [Link]

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PMC. (n.d.). Available at: [Link]

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution. PubMed. (2021). Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. (n.d.). Available at: [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. (2014). Available at: [Link]

  • Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products. PMC. (n.d.). Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. (n.d.). Available at: [Link]

  • Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. PubMed. (n.d.). Available at: [Link]

  • Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. PubMed. (n.d.). Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. (2025). Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. (2019). Available at: [Link]

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry - ACS Publications. (2021). Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008). Available at: [Link]

  • Novel pyrimidine-5-carboxamide derivatives. Google Patents. (n.d.).
  • Tips and tricks for difficult amide bond formation? r/Chempros - Reddit. (2021). Available at: [Link]

  • Carbodiimide amide coupling reaction sideproduct. r/Chempros - Reddit. (2022). Available at: [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. (2022). Available at: [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. (n.d.). Available at: [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. (n.d.). Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. (2024). Available at: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. (n.d.). Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. (2024). Available at: [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Semantic Scholar. (2020). Available at: [Link]

  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. huscap. (2015). Available at: [Link]

  • Pyrimidine ring-opening in adenine under acidic conditions. ResearchGate. (n.d.). Available at: [Link]

  • 21.7: Chemistry of Amides. Chemistry LibreTexts. (2022). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methylpyrimidine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Methylpyrimidine-5-carboxamide, a molecule of interes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Methylpyrimidine-5-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. In the absence of direct experimental data in publicly available literature, this document synthesizes established fragmentation principles of pyrimidine and carboxamide moieties to construct a theoretical fragmentation pathway. This predicted pattern is then objectively compared with the known fragmentation of structurally related compounds, offering a valuable resource for the structural elucidation and characterization of novel pyrimidine derivatives.

Introduction to 2-Methylpyrimidine-5-carboxamide and its Mass Spectrometric Analysis

2-Methylpyrimidine-5-carboxamide belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The structural characterization of such compounds is paramount in drug development for identity confirmation, metabolite identification, and impurity profiling. Mass spectrometry is a powerful analytical technique for this purpose, providing detailed structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. Understanding the fragmentation pattern is key to interpreting the resulting mass spectra.

This guide will focus on predicting the fragmentation of 2-Methylpyrimidine-5-carboxamide under electron ionization (EI) conditions, a common ionization technique that induces reproducible fragmentation patterns.

Predicted Fragmentation Pattern of 2-Methylpyrimidine-5-carboxamide

The fragmentation of 2-Methylpyrimidine-5-carboxamide is expected to be driven by the presence of the pyrimidine ring, the methyl group, and the carboxamide substituent. The proposed pathway, illustrated below, considers the relative stability of the resulting fragment ions.

Proposed Fragmentation Pathway

Fragmentation_of_2_Methylpyrimidine_5_carboxamide M [M]+• m/z 137 2-Methylpyrimidine-5-carboxamide F1 [M-NH2]+• m/z 121 M->F1 -•NH2 F2 [M-CONH2]+• m/z 93 M->F2 -•CONH2 F3 [M-HCN]+• m/z 110 M->F3 -HCN (ring) F4 [M-CH3CN]+• m/z 96 F2->F4 -HCN F5 [C4H4N2]+• m/z 80 F2->F5 -CH3

Caption: Proposed electron ionization fragmentation pathway for 2-Methylpyrimidine-5-carboxamide.

The molecular ion ([M]+•) of 2-Methylpyrimidine-5-carboxamide would have an m/z of 137. Key predicted fragmentation steps include:

  • Loss of the amino radical (•NH2): A common fragmentation for primary amides, leading to the formation of an acylium ion at m/z 121.

  • Loss of the carboxamide radical (•CONH2): Cleavage of the C-C bond between the pyrimidine ring and the carboxamide group would result in a fragment at m/z 93. This is often a significant fragmentation pathway for aromatic amides.[1][2]

  • Ring Fragmentation: Pyrimidine rings are known to undergo characteristic ring cleavages.[3][4] A common loss is hydrogen cyanide (HCN), which would lead to a fragment at m/z 110.

  • Further Fragmentation of m/z 93: The fragment at m/z 93, corresponding to the 2-methylpyrimidine radical cation, could undergo further fragmentation. This may involve the loss of HCN to yield a fragment at m/z 66, or the loss of acetonitrile (CH3CN) via ring rearrangement to produce a fragment at m/z 52.

Comparative Fragmentation Analysis

To contextualize the predicted fragmentation of 2-Methylpyrimidine-5-carboxamide, we will compare it to the known fragmentation patterns of two structurally related molecules: N-Methyl-2-(methylamino)pyrimidine-5-carboxamide and N1-Methyl-2-pyridone-5-carboxamide.

Compound Structure Key Fragmentation Pathways Rationale for Comparison
2-Methylpyrimidine-5-carboxamide (Predicted) 2-Methylpyrimidine-5-carboxamide- Loss of •NH2 (m/z 121)- Loss of •CONH2 (m/z 93)- Loss of HCN from the ring (m/z 110)The target molecule for which the fragmentation pattern is being predicted.
N-Methyl-2-(methylamino)pyrimidine-5-carboxamide N-Methyl-2-(methylamino)pyrimidine-5-carboxamide- Likely fragmentation of the N-methylcarboxamide and methylamino groups.[5]Shares the pyrimidine-5-carboxamide core but with additional methyl substitutions, allowing for an assessment of the influence of these groups on the fragmentation process.
N1-Methyl-2-pyridone-5-carboxamide N1-Methyl-2-pyridone-5-carboxamide- MS/MS data shows prominent peaks at m/z 136, 108, and 78.[6]A structural isomer with a pyridone ring instead of a pyrimidine ring. This comparison highlights how changes in the heterocyclic core affect fragmentation.

The fragmentation of N-Methyl-2-(methylamino)pyrimidine-5-carboxamide is expected to show additional losses related to its methyl groups, such as the loss of a methyl radical (•CH3). The fragmentation of N1-Methyl-2-pyridone-5-carboxamide provides a valuable real-world comparison. Its MS/MS data indicates that fragmentation of the carboxamide group and subsequent ring fissions are important pathways, which supports the predictions made for 2-Methylpyrimidine-5-carboxamide.[6]

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a detailed, step-by-step methodology for acquiring the mass spectrum of 2-Methylpyrimidine-5-carboxamide.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of 2-Methylpyrimidine-5-carboxamide in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Dilution: Serially dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements. A standard quadrupole instrument can also be used.

  • Ionization Method: Electron Ionization (EI).[7]

  • Electron Energy: 70 eV.[7] This is a standard energy that provides reproducible fragmentation patterns.

  • Ion Source Temperature: 200-250 °C.[4]

  • Inlet System: A direct insertion probe or a gas chromatograph (GC) inlet can be used. For GC-MS, a suitable capillary column (e.g., HP-5ms) would be employed with a temperature gradient program to ensure proper elution of the analyte.

  • Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.

Data Acquisition and Analysis
  • Blank Injection: Inject a solvent blank to identify any background ions.

  • Sample Injection: Inject the prepared sample solution.

  • Data Acquisition: Acquire the mass spectrum in full scan mode.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to the predicted pathway.

    • Use accurate mass measurements (if available) to determine the elemental composition of the fragment ions, which will aid in confirming the fragmentation assignments.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Dissolve Dissolve Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter Injection Injection Filter->Injection Ionization Ionization Injection->Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum_Acquisition Spectrum_Acquisition Detection->Spectrum_Acquisition Data_Interpretation Data_Interpretation Spectrum_Acquisition->Data_Interpretation Structural_Elucidation Structural_Elucidation Data_Interpretation->Structural_Elucidation

Sources

Comparative

A Comparative Guide to 2-Methylpyrimidine-5-carboxamide Analogues in Enzymatic Assays

Introduction: The Versatility of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The 2-methylpyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The 2-methylpyrimidine-5-carboxamide scaffold is one such "privileged structure." Its inherent ability to engage in key hydrogen bonding interactions, coupled with the synthetic tractability of its multiple substitution points, has established it as a versatile core for developing inhibitors against a wide array of enzymatic targets. These targets are often implicated in critical disease pathways, including cancer, inflammation, and neurodegenerative disorders.[1][2][3][4][5]

This guide provides an in-depth comparative analysis of various 2-methylpyrimidine-5-carboxamide analogues based on their performance in enzymatic assays. We will explore their structure-activity relationships (SAR), delve into the specific enzymes they target, and provide detailed, field-proven protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to accelerate their own discovery programs centered on this potent chemical series.

The 2-Methylpyrimidine-5-carboxamide Core: A Blueprint for Inhibition

The power of the pyrimidine scaffold lies in its nitrogen-containing heterocyclic structure, which serves as an excellent anchor within the active sites of many enzymes, particularly protein kinases.[6] The strategic placement of substituents allows for the fine-tuning of an analogue's biological activity, selectivity, and pharmacokinetic profile.[4][7]

Below is a generalized structure of the 2-methylpyrimidine-5-carboxamide core, highlighting the key positions for chemical modification that influence enzymatic inhibition.

Caption: Core structure highlighting key modification points.

  • R1 and R2 Positions: Modifications at the C2 and C4/C6 positions on the pyrimidine ring are crucial for establishing interactions with the enzyme's hinge region, a key determinant of kinase inhibition.

  • R3 Position: The amide group at the C5 position provides a critical vector for introducing larger, diverse substituents. This position is often exploited to enhance potency and selectivity by accessing deeper pockets within the enzyme's active site.

Key Enzymatic Targets and Pathways

Analogues of this scaffold have demonstrated inhibitory activity against several important classes of enzymes. Understanding the biological context of these targets is paramount to appreciating the therapeutic potential of these compounds.

Protein Kinases: The Master Regulators

Protein kinases are central to cellular signal transduction, controlling processes like cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases.

  • Salt-Inducible Kinases (SIKs): These kinases are crucial regulators of inflammation, particularly in macrophages.[8] Inhibition of SIKs can promote an anti-inflammatory cellular state, making them attractive targets for diseases like inflammatory bowel disease (IBD).[8]

  • PIM-1 Kinase: An oncogenic serine/threonine kinase that promotes cell survival and proliferation. Its overexpression is linked to various cancers, including leukemia and prostate cancer.[9]

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2): These kinases are located on the cell surface and are critical for tumor growth and angiogenesis (the formation of new blood vessels that feed a tumor).[6][10][11]

G cluster_kinase Kinase Signaling Cascade GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (EGFR, VEGFR-2) GrowthFactor->RTK Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Inhibitor Pyrimidine-5-carboxamide Analogue Inhibitor->RTK Inhibits G cluster_workflow General Enzymatic Assay Workflow Start Prepare Reagents & Compound Dilutions Step1 Add Compound, Buffer, & Enzyme to Plate Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Add Substrate to Initiate Reaction Step2->Step3 Step4 Monitor Reaction (e.g., Absorbance/Fluorescence) Step3->Step4 End Calculate % Inhibition & Determine IC50 Step4->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol can be adapted for various protein kinases (e.g., SIKs, PIM-1, VEGFR-2) using specific substrates and detection reagents.

Principle: A kinase transfers a phosphate group from ATP to a specific substrate (peptide or protein). The amount of phosphorylated substrate or the amount of ADP produced is then quantified. Common detection methods include fluorescence, luminescence (e.g., ADP-Glo™), or radioactivity.

Materials and Reagents:

  • Kinase of interest (e.g., recombinant human SIK2)

  • Specific kinase substrate peptide

  • ATP

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Test compounds (analogues) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • White, opaque 96-well or 384-well plates

Step-by-Step Procedure:

  • Prepare Kinase Reaction Mix: Prepare a master mix containing the kinase, its specific substrate, and the assay buffer.

  • Compound Plating: Add test compounds at various concentrations to the wells of the assay plate. Include vehicle controls (DMSO).

  • Initiate Kinase Reaction: Add the kinase reaction mix to the wells, and then add ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection kit. For an ADP-Glo™ assay, this involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure Signal: Read the luminescence on a plate reader.

Data Analysis:

  • The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity.

  • Calculate the percentage of inhibition relative to the vehicle control (high signal) and a no-kinase control (low signal).

  • Plot the data and determine IC50 values as described in the AChE protocol.

Structure-Activity Relationship (SAR) Insights

Analysis of the comparative data reveals key structural features that drive potency and selectivity. [4][12]

  • Influence of Amide Substituent (R3): For AChE inhibitors, the nature of the aryl group on the carboxamide is critical. Para-substituted compounds on this ring generally show better activity than meta-substituted ones, suggesting a specific spatial requirement in the active site. [5]* Core Pyrimidine Modifications: In the development of antitubercular agents, the central pyrimidine ring was found to be crucial for activity. [13]* Lipophilicity and Potency: For some series, such as certain anticancer agents, higher lipophilicity (affinity for fatty environments) may increase the probability of the compound penetrating cancer cells, thereby enhancing its cytotoxic effect. [2]* Hydrophobic Substitutions: For antitubercular pyrimidine derivatives, replacing a bulky naphthyl group with other hydrophobic substitutes was well-tolerated, indicating a degree of flexibility in a hydrophobic pocket of the target enzyme. [13]

Conclusion and Future Outlook

The 2-methylpyrimidine-5-carboxamide scaffold continues to prove its merit as a foundational element in modern drug discovery. The analogues derived from this core exhibit potent and often selective inhibition against a range of clinically significant enzymes, from protein kinases to cholinesterases. The data and protocols presented in this guide underscore the importance of systematic evaluation and highlight key structure-activity relationships that can guide future design efforts.

Future work in this area will likely focus on optimizing the drug-like properties of these potent inhibitors, improving their metabolic stability and in vivo exposure to translate their enzymatic potency into therapeutic efficacy. [8]Furthermore, exploring this versatile scaffold against novel enzyme targets remains a promising avenue for addressing unmet medical needs.

References

  • The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide. Benchchem.
  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-14).
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. (2024-04-05).
  • Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. (2010-06-01).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022-08-26).
  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed. (2023-08-05).
  • Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. ResearchGate. (2022-07-01).
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC.
  • Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors | Request PDF. ResearchGate.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Publishing.
  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed. (2023-02-23).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. (2023-05-30).
  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC.
  • Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. Benchchem.

Sources

Validation

High-Performance LC-MS/MS Quantification of 2-Methylpyrimidine-5-carboxamide: A Comparative Calibration Guide

Introduction 2-Methylpyrimidine-5-carboxamide (CAS: 5194-33-2) is a highly versatile heterocyclic building block extensively utilized in the synthesis of potent pharmaceuticals. It serves as a critical structural moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methylpyrimidine-5-carboxamide (CAS: 5194-33-2) is a highly versatile heterocyclic building block extensively utilized in the synthesis of potent pharmaceuticals. It serves as a critical structural moiety in the development of RORγt inverse agonists for autoimmune diseases[1], PI3K-delta inhibitors for inflammatory disorders[2], and Nav1.8 sodium channel inhibitors for pain management[3].

During drug development, precise quantification of this compound—whether as an active pharmaceutical intermediate, a degradant, or within tissue distribution studies—is paramount[4]. Because it is classified as a hazardous organonitrogen compound under OSHA standards[5], rigorous and sensitive analytical methods are required to monitor its presence. This guide objectively compares calibration methodologies for the LC-MS/MS quantification of 2-Methylpyrimidine-5-carboxamide, providing a self-validating protocol grounded in bioanalytical best practices.

Causality in Method Selection: Chromatography and Ionization

As a highly polar, low-molecular-weight compound (MW ~137.14 g/mol ), 2-Methylpyrimidine-5-carboxamide presents unique bioanalytical challenges that dictate specific hardware and parameter choices.

  • Chromatographic Separation: Traditional reversed-phase C18 columns often fail to adequately retain this polar analyte, leading to co-elution with the solvent front and severe ion suppression from unretained matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is vastly superior to standard C18 for this application. Causality: HILIC utilizes a highly organic mobile phase (e.g., >90% Acetonitrile) at the start of the gradient, which not only retains the polar pyrimidine but also drastically enhances droplet desolvation in the electrospray source, boosting overall sensitivity.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is the definitive choice. Causality: The basic nitrogen atoms within the pyrimidine ring readily accept protons in an acidic mobile phase (e.g., 0.1% formic acid), yielding a highly stable, abundant [M+H]+ precursor ion at m/z 138.1[6].

Workflow A 1. Sample Preparation Protein Ppt / SPE B 2. Chromatography HILIC or Polar C18 A->B C 3. Ionization ESI+ [M+H]+ m/z 138.1 B->C D 4. Tandem MS MRM 138.1 -> 121.1 C->D E 5. Data Analysis Linearity & QC Validation D->E

LC-MS/MS workflow for 2-Methylpyrimidine-5-carboxamide quantification.

Standard Curve Calibration Strategies: A Comparative Analysis

To establish a trustworthy analytical method, the choice of calibration matrix and Internal Standard (IS) is critical. Solvent-based calibration is rapid but highly susceptible to matrix effects (ion suppression or enhancement) when applied to biological samples like plasma or tissue homogenates[4]. Matrix-matched calibration, utilizing blank matrix spiked with the analyte, inherently compensates for these effects.

Logic Root Calibration Strategy M Matrix-Matched Calibration Root->M S Solvent-Based Calibration Root->S M1 Compensates for Ion Suppression M->M1 M2 High Accuracy in Bio-samples M->M2 S1 Prone to Matrix Effects S->S1 S2 Requires Stable Isotope IS S->S2

Logical comparison of calibration strategies for LC-MS/MS quantification.

Quantitative Comparison of Calibration Approaches

The table below summarizes the performance of different calibration strategies using a HILIC-MS/MS setup for pyrimidine derivatives.

ParameterSolvent-Based (Neat)Matrix-Matched (Plasma)Matrix-Matched + SIL-IS
Linear Range 0.5 – 1000 ng/mL2.0 – 1000 ng/mL0.5 – 1000 ng/mL
Linearity (R²) > 0.999> 0.995> 0.999
LOD (S/N = 3) 0.1 ng/mL0.5 ng/mL0.1 ng/mL
LOQ (S/N = 10) 0.5 ng/mL2.0 ng/mL0.5 ng/mL
Matrix Effect N/A-45% (Ion Suppression)Compensated (Normalized)
Recovery 100% (Theoretical)78% ± 5%98% ± 2%

Step-by-Step Experimental Protocol

The following methodology outlines a high-throughput matrix-matched calibration workflow using Protein Precipitation (PPT).

Step 1: Preparation of Stock and Working Solutions

  • Weigh 1.0 mg of 2-Methylpyrimidine-5-carboxamide reference standard and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock solution.

  • Prepare a Stable Isotope-Labeled Internal Standard (SIL-IS) stock (e.g., 2-Methylpyrimidine-5-carboxamide-13C,15N2) at 1.0 mg/mL in Methanol.

  • Serially dilute the analyte stock in 50% Methanol/Water to create working solutions ranging from 5 ng/mL to 10,000 ng/mL.

Step 2: Matrix-Matched Standard Curve Construction

  • Thaw blank biological matrix (e.g., human or rat plasma) on ice.

  • Spike 90 µL of blank matrix with 10 µL of the respective working solution to yield calibration standards (0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL).

  • Prepare Quality Control (QC) samples independently at Low (1.5 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

Step 3: Sample Extraction (Protein Precipitation)

  • Transfer 50 µL of each calibration standard, QC, and unknown sample into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing the SIL-IS (100 ng/mL). Causality: Acetonitrile is chosen over Methanol because it produces a denser, harder protein pellet, significantly reducing the carryover of matrix phospholipids into the supernatant.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Acetonitrile to match the highly organic initial conditions of the HILIC mobile phase.

Step 4: LC-MS/MS Parameters

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Isocratic hold at 90% B for 1 min, linear gradient to 50% B over 3 mins, hold for 1 min, re-equilibrate at 90% B. Flow rate: 0.4 mL/min.

  • MS/MS Transitions (ESI+):

    • Analyte: m/z 138.1 → 121.1 (Quantifier, loss of NH3​ ), m/z 138.1 → 94.1 (Qualifier, loss of CONH2​ ).

    • SIL-IS: m/z 141.1 → 124.1.

Data Analysis & The Self-Validating System

To ensure the trustworthiness of the analytical run, the protocol must act as a self-validating system. This is achieved by embedding specific control samples and strict acceptance criteria:

  • Blank Sample (Matrix without Analyte or IS): Validates the absence of endogenous interferences at the specific retention times of the analyte and IS.

  • Zero Sample (Matrix with IS only): Ensures the SIL-IS does not contain unlabeled analyte impurities that could artificially inflate the Lower Limit of Quantification (LOQ).

  • Carryover Assessment: A blank sample injected immediately after the Upper Limit of Quantification (ULOQ, 1000 ng/mL) must show an analyte peak area < 20% of the LOQ.

  • Acceptance Criteria: The calibration curve must be fitted using a linear regression with a 1/x2 weighting factor. The back-calculated concentrations of the calibration standards must be within ±15% of their nominal values (±20% at the LOQ).

References

  • Synthesis and Biological Evaluation of New Triazolo- and Imidazolopyridine RORγt Inverse Agonists - PubMed. Source: nih.gov. 1

  • AU2013347539B2 - Purine inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents. Source: google.com. 2

  • US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors - Google Patents. Source: google.com. 3

  • David Carcache's research works | Novartis Institutes for BioMedical Research and other places - ResearchGate. Source: researchgate.net. 4

  • Buy 2-Methylpyrimidine-5-carboxamide (EVT-12055844) | 5194-33-2 - EvitaChem. Source: evitachem.com. 5

  • Discovery of the First-in-Class RORγ Covalent Inhibitors for Treatment of Castration-Resistant Prostate Cancer - ACS Publications. Source: acs.org. 6

Sources

Comparative

A Researcher's Guide to Navigating Cross-Reactivity in Competitive Immunoassays: The Case of 2-Methylpyrimidine-5-carboxamide

For researchers, scientists, and drug development professionals, the accuracy and specificity of immunoassays are non-negotiable. This guide provides an in-depth analysis of potential cross-reactivity when developing or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accuracy and specificity of immunoassays are non-negotiable. This guide provides an in-depth analysis of potential cross-reactivity when developing or utilizing competitive immunoassays for the quantification of 2-Methylpyrimidine-5-carboxamide. While this molecule is of growing interest in various research fields, understanding its potential interactions with structurally similar compounds is paramount for generating reliable and reproducible data.[1][2]

This guide will delve into the principles of competitive immunoassays, the structural basis of cross-reactivity, and provide a detailed, field-proven protocol for its experimental determination. By understanding these principles and methodologies, researchers can confidently assess the specificity of their assays and ensure the integrity of their findings.

The Double-Edged Sword of Specificity: Understanding Competitive Immunoassays and Cross-Reactivity

Competitive immunoassays are a powerful tool for the quantification of small molecules like 2-Methylpyrimidine-5-carboxamide.[3] The principle is elegant in its simplicity: a labeled version of the analyte (tracer) competes with the unlabeled analyte in the sample for a limited number of antibody binding sites.[3][4][5] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[4]

Visualizing the Concept: The Principle of Competitive Immunoassay

Competitive Immunoassay Principle cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Analyte_low Analyte (Low) Labeled Analyte Antibody_low Antibody Analyte_low:f1->Antibody_low Binds Complex_low Labeled Analyte-Antibody Complex (High Signal) Antibody_low->Complex_low Forms Analyte_high Analyte (High) Labeled Analyte Antibody_high Antibody Analyte_high:f0->Antibody_high Competes & Binds Complex_high Labeled Analyte-Antibody Complex (Low Signal) Antibody_high->Complex_high Forms

Caption: Principle of a competitive immunoassay.

Identifying Potential Cross-Reactants for 2-Methylpyrimidine-5-carboxamide

The structure of 2-Methylpyrimidine-5-carboxamide, with its core pyrimidine ring, a methyl group at the 2-position, and a carboxamide group at the 5-position, provides clues to potential cross-reactants.[10] Molecules with similar pyrimidine scaffolds or related carboxamide structures are prime candidates for investigation.

Table 1: Potential Cross-Reactants for 2-Methylpyrimidine-5-carboxamide Immunoassays

Compound NameRationale for Potential Cross-Reactivity
Pyrimidine-5-carboxamide Lacks the methyl group at the 2-position, but shares the core pyrimidine-5-carboxamide structure.
2-Aminopyrimidine-5-carboxamide The methyl group is replaced by an amino group, which could still allow for antibody recognition depending on the epitope.
N'-methyl-2-pyridone-5-carboxamide (2PY) A major metabolite of nicotinamide, it shares a similar carboxamide side chain attached to a six-membered nitrogen-containing ring.[11][12][13]
Other Pyrimidine Derivatives Various synthetic pyrimidine carboxamide analogs with different substituents on the ring could exhibit cross-reactivity.[14][15][16]
Nicotinamide and its metabolites Given the structural similarities, especially the carboxamide group, these compounds warrant investigation.[12]

A Step-by-Step Guide to Quantifying Cross-Reactivity Using Competitive ELISA

To experimentally determine the cross-reactivity of your immunoassay, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. The following protocol provides a robust framework for this analysis.

Visualizing the Workflow: Experimental Protocol for Cross-Reactivity Assessment

Cross_Reactivity_Workflow Start Start: Prepare Reagents Coat_Plate Coat Microplate with Capture Antibody Start->Coat_Plate Block Block Non-specific Binding Sites Coat_Plate->Block Prepare_Standards Prepare Serial Dilutions of Analyte and Potential Cross-Reactants Block->Prepare_Standards Add_Samples Add Standards/Cross-Reactants and Labeled Analyte to Wells Prepare_Standards->Add_Samples Incubate Incubate to Allow Competition Add_Samples->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate Add Enzyme Substrate Wash->Add_Substrate Develop_Color Incubate for Color Development Add_Substrate->Develop_Color Stop_Reaction Stop Reaction Develop_Color->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Analyze_Data Analyze Data and Calculate % Cross-Reactivity Read_Plate->Analyze_Data End End: Report Results Analyze_Data->End

Caption: Workflow for assessing immunoassay cross-reactivity.

Experimental Protocol

Objective: To determine the percent cross-reactivity of a panel of structurally related compounds in a competitive ELISA for 2-Methylpyrimidine-5-carboxamide.

Materials:

  • High-binding 96-well microplates

  • Capture antibody specific for 2-Methylpyrimidine-5-carboxamide

  • 2-Methylpyrimidine-5-carboxamide standard

  • Potential cross-reactants (from Table 1)

  • Enzyme-labeled 2-Methylpyrimidine-5-carboxamide (tracer)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Enzyme substrate (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer to the optimal concentration (previously determined) and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Standard and Cross-Reactant Preparation: Prepare serial dilutions of the 2-Methylpyrimidine-5-carboxamide standard and each potential cross-reactant in assay buffer. The concentration range should be sufficient to generate a full sigmoidal curve.

  • Competitive Reaction: Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells. Then, add 50 µL of the enzyme-labeled 2-Methylpyrimidine-5-carboxamide (diluted in assay buffer to its optimal concentration) to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solution and wash the plate five times with 200 µL of wash buffer per well.

  • Substrate Addition: Add 100 µL of the enzyme substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation
  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for the 2-Methylpyrimidine-5-carboxamide standard and each potential cross-reactant.

  • Determine IC50 Values: From the standard curves, determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound:

    % Cross-Reactivity = (IC50 of 2-Methylpyrimidine-5-carboxamide / IC50 of Cross-Reactant) x 100

Table 2: Hypothetical Cross-Reactivity Data for a 2-Methylpyrimidine-5-carboxamide Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
2-Methylpyrimidine-5-carboxamide 10100%
Pyrimidine-5-carboxamide2504%
2-Aminopyrimidine-5-carboxamide8001.25%
N'-methyl-2-pyridone-5-carboxamide (2PY)15000.67%
Unrelated Compound>10,000<0.1%

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The specificity of an immunoassay is a cornerstone of reliable scientific research. For a molecule like 2-Methylpyrimidine-5-carboxamide, with a growing number of structurally related compounds being synthesized and studied, a thorough assessment of cross-reactivity is not just recommended, it is essential.[1][14][15][16] By following the principles and protocols outlined in this guide, researchers can confidently validate their competitive immunoassays, ensuring the accuracy and integrity of their data. This proactive approach to assay validation will ultimately lead to more robust and reproducible scientific discoveries.

References

  • Simundic, A. M. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica, 19(1), 56-65. Available from: [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Available from: [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(3), 131–156. Available from: [Link]

  • Whitehead, P. (2020, February 25). Immunoassay | Sources of Interference & their Effects. ELGA LabWater. Available from: [Link]

  • Ekins, R. (1998). Principles of Competitive and Immunometric Assays (Including ELISA)1. In The Immunoassay Handbook. Available from: [Link]

  • AACC. (2011, June 2). Methodology: Immunoassays. myadlm.org. Available from: [Link]

  • EnviroLogix. (2017, March 19). How Immunoassays Work. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Nikolac, N. (2015). Most common interferences in immunoassays. Libri Oncologici, 43(1-3), 23-27. Available from: [Link]

  • Sino Biological. (n.d.). Competitive ELISA Principle. Available from: [Link]

  • AACC. (2015, October 1). How to Detect and Solve Immunoassay Interference. myadlm.org. Available from: [Link]

  • Fernández-Rilo, A. C., et al. (2025). Evaluating Cross-Reactivity in Custom-Made Multiplex Bead-Based Antibody Microarrays: A Methodological Approach. In Methods in Molecular Biology. Available from: [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Available from: [Link]

  • Das, B., et al. (2014). Retrospective Approach to Evaluate Interferences in Immunoassay. Journal of Clinical and Diagnostic Research, 8(11), FC01–FC03. Available from: [Link]

  • van der Velden, W. J. C., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 582–603. Available from: [Link]

  • Szafraniec-Szczęsny, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 485. Available from: [Link]

  • Kim, H. J., et al. (2018). Reduced levels of N'-methyl-2-pyridone-5-carboxamide and lysophosphatidylcholine 16:0 in the serum of patients with intrahepatic cholangiocarcinoma, and the correlation with recurrence-free survival. Oncotarget, 9(10), 9037–9049. Available from: [Link]

  • Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research, 33, 1-17. Available from: [Link]

  • Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 664-670. Available from: [Link]

  • Gnedenko, O. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Sensors, 21(14), 4851. Available from: [Link]

  • Gnedenko, O. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Available from: [Link]

  • El-Yazidi, M., et al. (2024). Interferences in Immunological Assays: Causes, Detection, and Prevention. Diagnostics, 14(10), 1017. Available from: [Link]

  • Lenglet, A., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins, 8(11), 339. Available from: [Link]

  • Parmar, A., et al. (2010). A Practical Synthesis of 5-(N-Substituted-Carboxamide)-2'-Deoxycytidine Derivatives. Nucleosides, Nucleotides and Nucleic Acids, 29(10), 747-756. Available from: [Link]

  • Lenglet, A., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Semantic Scholar. Available from: [Link]

  • Wang, Y., et al. (2023). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. Analytical Chemistry, 95(1), 305–312. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methylpyrimidine-5-carboxamide proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 2-Methylpyrimidine-5-carboxamide As a Senior Application Scientist, I recognize that the safe, compliant disposal of nitrogenous heterocyclic compounds is just as cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of 2-Methylpyrimidine-5-carboxamide

As a Senior Application Scientist, I recognize that the safe, compliant disposal of nitrogenous heterocyclic compounds is just as critical as their synthesis. 2-Methylpyrimidine-5-carboxamide (CAS: 5194-33-2) is heavily utilized in medicinal chemistry and drug development[1]. However, its organonitrogen structure presents specific downstream disposal challenges. Improper incineration of such compounds can lead to the release of toxic nitrogen oxides (NOx)[2].

To build a culture of operational excellence and safety, this guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Waste Classification

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's waste stream classification.

Table 1: Physicochemical and Waste Profile of 2-Methylpyrimidine-5-carboxamide

PropertyValue / Classification
CAS Number 5194-33-2[1]
Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
Melting Point 203-205 °C[1]
Primary Hazard Harmful if ingested; Aquatic toxicity[1][3]
Waste Stream (Solid) Hazardous Solid Waste
Waste Stream (Liquid) Non-Halogenated Organic Waste (unless mixed with halogenated solvents)[4]

Causality in Waste Segregation

Why do we strictly segregate 2-Methylpyrimidine-5-carboxamide solutions based on the solvent used? When dissolved in non-halogenated solvents (e.g., DMSO, methanol, ethyl acetate), the waste is classified as "Non-Halogenated Organic Waste." However, if dissolved in halogenated solvents (e.g., dichloromethane, chloroform), the entire mixture must be treated as halogenated waste. Mixing halogenated and non-halogenated waste is strictly prohibited because incinerating halogenated compounds requires highly specialized, expensive high-temperature facilities to prevent the formation of highly toxic dioxins[3].

Furthermore, because 2-Methylpyrimidine-5-carboxamide contains three nitrogen atoms per molecule, its thermochemical conversion and combustion generate significant nitrogen oxides (NOx)[2]. Institutional incineration facilities must therefore route the flue gas through alkaline scrubbing solutions (e.g., Ca(OH)₂ or Mg(OH)₂) to neutralize these emissions before atmospheric release[5].

Waste Segregation Workflow

WasteSegregation Start 2-Methylpyrimidine-5-carboxamide Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powders, PPE, Vials) State->Solid Solid form Liquid Liquid Waste (Reaction Mixtures) State->Liquid Dissolved NonHalo Non-Halogenated Organic Waste Stream Solid->NonHalo HaloCheck Contains Halogenated Solvents? Liquid->HaloCheck HaloCheck->NonHalo No (e.g., DMSO) Halo Halogenated Organic Waste Stream HaloCheck->Halo Yes (e.g., DCM) Incinerator High-Temp Incineration (NOx & Dioxin Scrubbers) NonHalo->Incinerator Standard NOx control Halo->Incinerator Strict Dioxin control

Segregation and disposal workflow for 2-Methylpyrimidine-5-carboxamide laboratory waste.

Step-by-Step Disposal Methodologies

Protocol 1: Solid Waste Collection and Containment
  • Source Segregation: Collect all solid residues, contaminated weighing paper, empty vials, and heavily contaminated PPE (e.g., nitrile gloves) in a designated, chemically compatible container (e.g., High-Density Polyethylene - HDPE).

  • Container Specifications: Ensure the container is leak-proof and equipped with a tightly fitting screw-cap. Do not use biohazard bags for chemical waste[4].

  • Labeling: Affix a hazardous waste label immediately upon first use. Explicitly list "2-Methylpyrimidine-5-carboxamide" and mark the primary hazard as "Toxic/Harmful."

  • Self-Validation Check: Inspect the Satellite Accumulation Area (SAA) container for any signs of bulging or vapor release after 24 hours. A stable container profile validates that no incompatible reactive cross-contamination has occurred[6].

Protocol 2: Liquid Waste Segregation and Containment
  • Solvent Verification: Review the experimental protocol to confirm the solvents used.

  • Non-Halogenated Routing: If the compound is dissolved in solvents like ethanol, ethyl acetate, or DMSO, transfer the solution to a carboy labeled "Non-Halogenated Organic Waste." Ensure the halogen content remains strictly below 5%[4].

  • Halogenated Routing: If dissolved in DCM or chloroform, transfer to the "Halogenated Organic Waste" carboy.

  • Volume Management: Never fill liquid waste containers beyond 90% capacity to allow for vapor expansion. Keep containers capped at all times unless actively adding waste[6].

  • Self-Validation Check: Before sealing the container for final institutional handover, verify the pH of any aqueous mixtures using universal indicator strips. A pH between 5 and 9 confirms the absence of highly reactive acidic or basic conditions that could lead to container pressurization[4].

Protocol 3: Spill Response and Decontamination
  • Isolation: Cordon off the area. If the spill is a dry powder, avoid generating dust.

  • Containment: Wear appropriate PPE (nitrile gloves, safety goggles, lab coat). For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the absorbed mixture or powder using a non-sparking tool and place it into a solid hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water. Do not pour the rinsate down the drain; collect it as aqueous hazardous waste due to the compound's aquatic toxicity[3].

Institutional Handover

Once the SAA containers reach their volume limit or the 180-day regulatory time limit, they must be transferred to the central Environmental Health and Safety (EHS) facility[6]. By strictly adhering to these protocols, your laboratory ensures that 2-Methylpyrimidine-5-carboxamide is routed to the correct high-temperature incineration facilities equipped with the necessary NOx scrubbers, thereby maintaining both regulatory compliance and environmental integrity.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.